Gepotidacin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1075235-46-9 |
|---|---|
Molecular Formula |
C24H29ClN6O3 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;hydrochloride |
InChI |
InChI=1S/C24H28N6O3.ClH/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H/t19-;/m1./s1 |
InChI Key |
DPAHPKBTWARMFG-FSRHSHDFSA-N |
Isomeric SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Gepotidacin Hydrochloride: A Deep Dive into its Novel Mechanism of Action on Bacterial DNA Gyrase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic with a novel mechanism of action, targeting the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] Its unique interaction with these enzymes, distinct from that of fluoroquinolones, allows it to maintain activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes.[4][5] This guide provides a detailed examination of gepotidacin's molecular interactions, a summary of its inhibitory and antibacterial potency, a breakdown of the experimental protocols used to characterize its function, and visualizations of its mechanism and the workflows used for its analysis.
Introduction to Gepotidacin
Gepotidacin (formerly GSK2140944) represents a significant advancement in the fight against antimicrobial resistance.[4] Developed to address the growing threat of drug-resistant bacteria, it selectively inhibits bacterial DNA replication.[6] Having successfully completed Phase III clinical trials for uncomplicated urinary tract infections (uUTIs) and urogenital gonorrhea, gepotidacin is a promising new oral therapeutic option.[7][8][9] Its chemical structure, a triazaacenaphthylene core, is fundamentally different from fluoroquinolones, which also target type II topoisomerases.[10][11] This structural distinction underpins its novel mechanism of action and its ability to circumvent existing target-mediated resistance.[3][12]
Core Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV
Gepotidacin exerts its bactericidal effect by disrupting the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.
A Novel Binding Paradigm: Unlike fluoroquinolones, which typically interact with the DNA-cleaving domains of the enzymes through a water-metal ion bridge, gepotidacin binds to a different site.[10][12] Crystallography studies have revealed that a single molecule of gepotidacin binds in a pocket formed at the interface of the two GyrA subunits (in DNA gyrase) or the two ParC subunits (in topoisomerase IV).[13][14][15][16] This binding site is located midway between the two points where the DNA strands are cleaved.[14][15] Molecular modeling suggests a key interaction involves the formation of an intermolecular salt bridge between gepotidacin and specific aspartic acid residues, such as Asp82 in the GyrA subunit of E. coli DNA gyrase and the homologous Asp79 in the ParC subunit of topoisomerase IV.[17][18]
Stabilization of the Cleavage Complex and Induction of Single-Stranded DNA Breaks: The primary mechanism of gepotidacin is the stabilization of the enzyme-DNA cleavage complex.[5] In this complex, the enzyme has cleaved the DNA but remains covalently attached to the broken ends. By stabilizing this state, gepotidacin prevents the re-ligation of the DNA, leading to a halt in DNA replication and ultimately, cell death.[6]
A crucial and defining feature of gepotidacin's action is that it predominantly induces single-stranded DNA breaks .[14][15][16] This is a significant departure from fluoroquinolones, which are known to stabilize double-stranded DNA breaks.[6][15] Even at high concentrations or after prolonged incubation, gepotidacin does not lead to the formation of double-stranded breaks; in fact, it has been shown to suppress their formation.[15][19] This unique cleavage pattern suggests a distinct, potentially less genotoxic, mechanism for bacterial cell killing compared to fluoroquinolones.[20] The resulting gepotidacin-gyrase-DNA cleavage complexes are highly stable, persisting for over four hours.[15][19]
The diagram below illustrates the dual-targeting mechanism of gepotidacin.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. ihma.com [ihma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors | Semantic Scholar [semanticscholar.org]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 17. jmilabs.com [jmilabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification and characterization of DNA topoisomerase IV in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity for Gepotidacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin (formerly GSK2140944) is a first-in-class triazaacenaphthylene antibiotic with a novel mechanism of action, offering a promising new therapeutic option in an era of growing antimicrobial resistance.[1][2] It is being developed for both oral and intravenous administration for the treatment of various bacterial infections.[3] This technical guide provides an in-depth overview of the in vitro spectrum of activity of Gepotidacin hydrochloride, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.
Mechanism of Action
Gepotidacin exerts its bactericidal effect by selectively inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and cell division.[1][5] Gepotidacin binds to a distinct site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, differing from the binding site of fluoroquinolones.[5][7] This unique, dual-targeting mechanism provides well-balanced inhibition of both enzymes in most uropathogens and contributes to its activity against fluoroquinolone-resistant strains.[4][7][8] The inhibition of these enzymes prevents the proper management of DNA supercoiling and decatenation of replicated chromosomes, ultimately leading to bacterial cell death.[4][9] Studies have shown that gepotidacin primarily induces single-stranded DNA breaks, a mechanism distinct from fluoroquinolones which predominantly cause double-stranded breaks.[4][10]
References
- 1. What is Gepotidacin used for? [synapse.patsnap.com]
- 2. ihma.com [ihma.com]
- 3. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Gepotidacin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blujepahcp.com [blujepahcp.com]
- 9. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gepotidacin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gepotidacin is a first-in-class, novel triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action, providing a new therapeutic option against susceptible and drug-resistant pathogens.[1][2][3] It selectively inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of gepotidacin, summarizing key data from preclinical and clinical studies. It details the methodologies of pivotal experiments, presents quantitative data in structured tables, and uses visualizations to illustrate core concepts, offering a thorough resource for the scientific community.
Mechanism of Action
Gepotidacin's primary mechanism of action involves the disruption of bacterial DNA replication by selectively inhibiting both DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for managing the topological state of DNA during replication, transcription, and cell division in bacteria.[4][5]
Gepotidacin binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[5][7] This binding interaction occurs at a site distinct from that of other antibiotic classes, including fluoroquinolones.[5][7][8] This novel binding mode is responsible for its activity against pathogens that have developed resistance to existing antibacterials.[7][9] By inhibiting two separate enzymes, gepotidacin offers a dual-target approach that is expected to lower the potential for the development of resistance.[4][6]
References
- 1. Pharmacokinetics, safety, and tolerability of gepotidacin administered as single or repeat ascending doses, in healthy adults and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gepotidacin - Wikipedia [en.wikipedia.org]
- 6. What is Gepotidacin used for? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. droracle.ai [droracle.ai]
- 9. Pharmacokinetics of Gepotidacin in Subjects With Normal Hepatic Function and Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Gepotidacin Hydrochloride's Interaction with Bacterial Topoisomerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gepotidacin is a first-in-class, novel bacterial topoisomerase inhibitor (NBTI) belonging to the triazaacenaphthylene class. It exhibits a unique mechanism of action, distinct from fluoroquinolones, by targeting both bacterial DNA gyrase and topoisomerase IV. This dual-targeting action is well-balanced, meaning it inhibits both enzymes with similar potency, which is believed to contribute to a lower propensity for the development of bacterial resistance. Gepotidacin stabilizes the enzyme-DNA cleavage complex, but unlike fluoroquinolones that primarily induce double-stranded DNA breaks, gepotidacin predominantly leads to the formation of single-stranded DNA breaks. This guide provides a comprehensive overview of the binding site of gepotidacin on bacterial topoisomerases, detailing the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions.
Mechanism of Action and Binding Site
Gepotidacin exerts its antibacterial effect by inhibiting the function of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.
Binding Pocket: Structural studies, including X-ray crystallography and molecular modeling, have revealed that a single molecule of gepotidacin binds to a pocket located at the interface of the two GyrA subunits of DNA gyrase and the two ParC subunits of topoisomerase IV.[1][2] This binding site is situated midway between the two scissile DNA bonds.[1] The binding pocket is largely hydrophobic.[2]
Key Interactions: A dominant electrostatic interaction occurs between gepotidacin and a key acidic residue in each enzyme:
-
DNA Gyrase: Aspartic acid at position 82 (Asp82) in the GyrA subunit.[2]
-
Topoisomerase IV: Aspartic acid at position 79 (Asp79) in the ParC subunit.[2]
Mutations in these specific residues have been shown to reduce the susceptibility of bacteria to gepotidacin, confirming their importance in the drug-target interaction.[2][3]
Consequences of Binding: The binding of gepotidacin stabilizes the covalent enzyme-DNA complex, often referred to as the cleavage complex.[4] However, a key distinction from fluoroquinolones is that gepotidacin primarily induces single-stranded DNA breaks, rather than double-stranded breaks.[4][5] This unique mechanism of stabilizing the cleavage complex ultimately inhibits overall enzyme activity, leading to the disruption of essential cellular processes and bacterial cell death.
Quantitative Data
The following tables summarize the in vitro activity of gepotidacin against its target enzymes and various bacterial pathogens.
Table 1: Inhibition of Purified Bacterial Topoisomerases by Gepotidacin
| Enzyme Target | Bacterial Species | Assay | IC50 (µM) | CC50 (µM) | Reference(s) |
| DNA Gyrase | Escherichia coli | DNA Supercoiling | 0.32 ± 0.17 | - | [3] |
| Topoisomerase IV | Escherichia coli | DNA Decatenation | 0.34 ± 0.09 | - | [3] |
| DNA Gyrase | Neisseria gonorrhoeae | DNA Supercoiling | 5.1 ± 2.3 | - | [6] |
| Topoisomerase IV | Neisseria gonorrhoeae | DNA Decatenation | 1.8 ± 1.3 | - | [6] |
| DNA Gyrase | Staphylococcus aureus | DNA Supercoiling | ~0.047 | - | [7] |
| DNA Gyrase | Escherichia coli | DNA Cleavage | - | 2.18 ± 0.77 | [8] |
| Topoisomerase IV | Escherichia coli | DNA Cleavage | - | 0.02 ± 0.004 | [4] |
IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. CC50: The concentration of a compound that induces 50% of the maximal DNA cleavage.
Table 2: Minimum Inhibitory Concentrations (MIC) of Gepotidacin against Key Bacterial Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 3560 | 2 | 2 | - | [9] |
| Escherichia coli | 460 | 2 | 4 | 0.125–16 | [10] |
| Staphylococcus saprophyticus | 344 | - | - | - | [9] |
| Neisseria gonorrhoeae | 69 | 0.12 | 0.5 | ≤0.06 - 1 | [8] |
| Staphylococcus aureus (MSSA) | - | - | 0.5 | - | [11] |
| Staphylococcus aureus (MRSA) | - | - | 0.5 | - | [11] |
| Streptococcus pneumoniae | - | - | - | - | [5] |
| Haemophilus influenzae | - | - | - | - | |
| Moraxella catarrhalis | - | - | - | - |
MIC50: The minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of gepotidacin with bacterial topoisomerases.
Purification of Recombinant Bacterial DNA Gyrase and Topoisomerase IV
Objective: To obtain purified and active enzyme subunits for in vitro assays.
General Protocol:
-
Expression: The genes encoding the subunits of DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE) are cloned into expression vectors and transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed using methods such as sonication or a French press.
-
Clarification: The cell lysate is centrifuged to remove cell debris and insoluble material.
-
Affinity Chromatography: If the proteins are tagged (e.g., with a His-tag), the clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA). The column is washed, and the protein is eluted with an appropriate buffer (e.g., containing imidazole).
-
Ion-Exchange Chromatography: Further purification is often achieved using ion-exchange chromatography to separate the target protein from remaining contaminants based on charge.
-
Size-Exclusion Chromatography: The final purification step typically involves size-exclusion chromatography to separate the protein based on size and to exchange it into a suitable storage buffer.
-
Purity Assessment and Quantification: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a method such as the Bradford assay or by measuring absorbance at 280 nm.
DNA Supercoiling Assay (DNA Gyrase)
Objective: To measure the inhibitory effect of gepotidacin on the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Inhibitor Addition: Add varying concentrations of gepotidacin (or a vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified DNA gyrase (reconstituted GyrA and GyrB subunits).
-
Incubation: Incubate the reactions at 37°C for a time sufficient to achieve significant supercoiling in the no-drug control.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled DNA in each lane using densitometry.
-
IC50 Determination: Plot the percentage of supercoiled DNA against the gepotidacin concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7]
DNA Decatenation Assay (Topoisomerase IV)
Objective: To measure the inhibitory effect of gepotidacin on the decatenation activity of topoisomerase IV.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), ATP, and a reaction buffer (typically containing HEPES-KOH, potassium glutamate, Mg(OAc)2, and NaCl).
-
Inhibitor Addition: Add varying concentrations of gepotidacin (or a vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified topoisomerase IV (reconstituted ParC and ParE subunits).
-
Incubation: Incubate the reactions at 37°C for a time sufficient to achieve significant decatenation in the no-drug control.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Separate the catenated and decatenated kDNA on an agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye and visualize the DNA bands. Quantify the amount of decatenated DNA in each lane.
-
IC50 Determination: Plot the percentage of decatenated DNA against the gepotidacin concentration and fit the data to a dose-response curve to determine the IC50 value.[6][12]
DNA Cleavage Assay
Objective: To determine the ability of gepotidacin to stabilize the enzyme-DNA cleavage complex and induce DNA breaks.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA and a cleavage buffer (similar to the supercoiling/decatenation buffers but may lack ATP initially).
-
Inhibitor Addition: Add varying concentrations of gepotidacin to the reaction tubes.
-
Enzyme Addition: Add a pre-determined concentration of purified DNA gyrase or topoisomerase IV.
-
Incubation: Incubate the reactions at 37°C to allow for the formation of the cleavage complex.
-
Reaction Termination and Protein Denaturation: Stop the reaction and denature the enzyme by adding SDS and proteinase K. This releases the cleaved DNA.
-
Agarose Gel Electrophoresis: Separate the different DNA forms (supercoiled, relaxed/nicked, and linear) on an agarose gel.
-
Visualization and Quantification: Stain the gel, visualize the DNA bands, and quantify the percentage of nicked (single-stranded breaks) and linear (double-stranded breaks) DNA.
-
CC50 Determination: Plot the percentage of cleaved DNA against the gepotidacin concentration to determine the CC50 value.[7]
X-ray Crystallography of the Gepotidacin-Topoisomerase-DNA Complex
Objective: To determine the three-dimensional structure of gepotidacin bound to its target enzyme and DNA.
General Workflow:
-
Protein-DNA Complex Formation: Purified topoisomerase (or a truncated, crystallizable construct) is incubated with a specific DNA oligonucleotide to form a stable complex.
-
Co-crystallization or Soaking:
-
Co-crystallization: Gepotidacin is added to the protein-DNA complex before crystallization trials are set up.
-
Soaking: Pre-formed crystals of the protein-DNA complex are soaked in a solution containing gepotidacin.
-
-
Crystallization Screening: A wide range of crystallization conditions (precipitants, buffers, pH, temperature) are screened to find conditions that yield well-diffracting crystals.
-
X-ray Diffraction Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The phase problem is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing.
-
Model Building and Refinement: An initial atomic model is built into the electron density map and then refined to improve its fit to the experimental data. The position of the bound gepotidacin molecule is determined.
-
Structure Validation: The final model is validated to ensure its geometric and stereochemical quality.
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of gepotidacin within the binding site of the topoisomerase-DNA complex and to analyze the interactions at an atomic level.
General Workflow:
-
System Setup: The starting structure is typically an X-ray crystal structure of the gepotidacin-enzyme-DNA complex. The system is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Force Field Parameterization: A force field is chosen to describe the potential energy of the system. Parameters for gepotidacin may need to be generated if they are not available in standard force fields.
-
Energy Minimization: The energy of the system is minimized to relieve any steric clashes or unfavorable geometries in the initial structure.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value while restraining the protein and ligand. This is followed by a period of unrestrained equilibration.
-
Production Simulation: A long-timescale MD simulation is run to generate a trajectory of the atomic motions of the system.
-
Trajectory Analysis: The trajectory is analyzed to study various properties, such as the stability of the protein-ligand complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes of the protein and ligand.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Gepotidacin's mechanism of action on bacterial topoisomerases.
Caption: Experimental workflow for characterizing gepotidacin's binding.
Caption: Dual-targeting and resistance development logic for gepotidacin.
References
- 1. ihma.com [ihma.com]
- 2. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 7. Purification and characterization of DNA topoisomerase IV in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression and Purification of Bacterial Topoisomerase IV | Springer Nature Experiments [experiments.springernature.com]
Gepotidacin hydrochloride for uncomplicated urinary tract infections
An In-Depth Technical Guide to Gepotidacin Hydrochloride for Uncomplicated Urinary Tract Infections
Executive Summary
Gepotidacin (brand name Blujepa) is a first-in-class, oral triazaacenaphthylene antibiotic recently approved by the US Food and Drug Administration (FDA) for the treatment of uncomplicated urinary tract infections (uUTIs) in female adults and adolescents.[1][2][3] Representing the first new class of oral antibiotics for uUTIs in nearly three decades, gepotidacin addresses the growing concern of antimicrobial resistance to existing treatments.[1][4] Its novel mechanism of action, involving dual and distinct inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, provides a high barrier to resistance development and confers activity against a range of uropathogens, including those resistant to fluoroquinolones and other antibiotics.[5][6][7][8] This document provides a comprehensive technical overview of gepotidacin, summarizing its mechanism, pharmacokinetics, pharmacodynamics, clinical efficacy, safety profile, and the experimental protocols of pivotal studies.
Mechanism of Action
Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA replication.[9] It selectively targets and inhibits two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][10] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[5]
The mechanism is distinct from that of fluoroquinolones, which also target these enzymes.[6] Gepotidacin binds to a novel site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[5][10][11] This unique binding mode results in a well-balanced inhibition of both enzymes, which is believed to lower the potential for the development of resistance, as mutations in both enzymes would be required to significantly impact susceptibility.[5][8] The inhibition of these enzymes prevents the proper uncoiling and separation of bacterial DNA, ultimately leading to bacterial cell death.[6]
Caption: Mechanism of action of Gepotidacin via dual inhibition of bacterial DNA gyrase and topoisomerase IV.
In Vitro Activity and Resistance Profile
Gepotidacin has demonstrated potent in vitro activity against the most common uropathogens associated with uUTIs, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus saprophyticus, Citrobacter freundii complex, and Enterococcus faecalis.[2][9] A key feature is its activity against strains resistant to current standard-of-care antibiotics, including fluoroquinolone-resistant and extended-spectrum β-lactamase (ESBL)-producing isolates.[8][12]
Table 1: In Vitro Gepotidacin Activity against E. coli Urine Isolates
| Isolate Category | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
|---|---|---|---|---|
| All E. coli | 460 | 2 | 4 | 0.125–16 |
| Ciprofloxacin-Susceptible | 407 | 2 | 4 | 0.125–16 |
| Ciprofloxacin-Resistant | 53 | 2 | 4 | 0.25–16 |
| ESBL-Negative | 413 | 2 | 4 | 0.125–16 |
| ESBL-Positive | 47 | 2 | 4 | 0.5–16 |
Source: Data from a study of outpatient urine isolates in Germany.[12]
The frequency of spontaneous resistance development to gepotidacin in vitro is low, ranging from 10⁻⁹ to 10⁻¹⁰ at 10 times the MIC for uropathogens.[9] Potential resistance mechanisms may involve specific alterations in the gyrA, gyrB, parC, and parE gene targets.[9] However, due to the dual-target mechanism, a single mutation may not significantly impact gepotidacin's activity.[8][9]
Caption: Potential pathways for the development of resistance to Gepotidacin.
Pharmacokinetics and Pharmacodynamics
Gepotidacin is administered orally and is rapidly absorbed.[10] Its metabolism is primarily mediated by CYP3A4.[5][10]
Table 2: Key Pharmacokinetic Parameters of Gepotidacin in uUTI Patients
| Parameter | Value |
|---|---|
| Dose | 1500 mg every 12 hours |
| Tₘₐₓ (Time to Peak Concentration) | ~2.0 hours |
| Cₘₐₓ (Peak Concentration, steady-state) | 4.2 mcg/mL |
| AUC₀₋₁₂ (Area Under Curve, steady-state) | 22.8 mcg*hour/mL |
| Absolute Bioavailability | ~45% |
| Volume of Distribution (steady-state) | 172.9 L |
| Plasma Protein Binding | 25% to 41% |
Source: DrugBank Online, Wikipedia.[5][10]
The pharmacokinetic-pharmacodynamic (PK-PD) index most associated with gepotidacin's efficacy against E. coli is the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[13][14]
Table 3: Pharmacodynamic Targets of Gepotidacin against E. coli (fAUC/MIC)
| Endpoint | Median fAUC/MIC Magnitude |
|---|---|
| Net Bacterial Stasis | 33.9 |
| 1-log₁₀ CFU Reduction | 43.7 |
| 2-log₁₀ CFU Reduction | 60.7 |
Source: Data from a 24-hour one-compartment in vitro infection model.[13]
Clinical Efficacy in Uncomplicated UTI
The approval of gepotidacin was supported by data from two pivotal Phase III, randomized, double-blind, non-inferiority trials: EAGLE-2 and EAGLE-3.[1][4][15] These trials compared a five-day course of oral gepotidacin to a five-day course of oral nitrofurantoin in female adults and adolescents with uUTI.[16][17] The trials were stopped early for efficacy based on a recommendation from an Independent Data Monitoring Committee.[16][18][19]
The primary endpoint was therapeutic success, a composite of clinical resolution (complete resolution of symptoms) and microbiological eradication (reduction of uropathogens to <10³ CFU/mL) at the Test-of-Cure visit (Days 10-13).[7][16]
Caption: Simplified workflow for the EAGLE-2 and EAGLE-3 Phase III clinical trials.
Table 4: Efficacy Results from Phase III EAGLE-2 & EAGLE-3 Trials (Microbiological Intent-to-Treat Population)
| Trial | Endpoint | Gepotidacin (1500 mg BID) | Nitrofurantoin (100 mg BID) | Treatment Difference (95% CI) |
|---|---|---|---|---|
| EAGLE-2 | Therapeutic Success | 50.6% (162/320) | 47.0% (135/287) | 4.3% (-3.6, 12.1) |
| Clinical Success | 65.6% (210/320) | 65.2% (187/287) | 1.2% (-6.3, 8.7) | |
| Microbiological Success | 72.5% (232/320) | 67.6% (194/287) | 5.2% (-2.1, 12.5) | |
| EAGLE-3 | Therapeutic Success | 58.5% (162/277) | 43.6% (115/264) | 14.6% (6.4, 22.8) |
| Clinical Success | 67.9% (188/277) | 63.3% (167/264) | 4.4% (-3.5, 12.3) | |
| Microbiological Success | 72.2% (200/277) | 57.2% (151/264) | 15.0% (7.2, 22.9) |
Source: GSK News Releases, ResearchGate.[15][16][17]
Gepotidacin demonstrated non-inferiority to nitrofurantoin in the EAGLE-2 trial and statistically significant superiority in the EAGLE-3 trial for the primary endpoint of therapeutic success.[16][18]
Safety and Tolerability
The safety and tolerability profile of gepotidacin in the Phase III trials was consistent with previous studies.[15][16] The most frequently reported adverse events were gastrointestinal in nature.[15][20]
Table 5: Pooled Adverse Events (AEs) from EAGLE-2 & EAGLE-3 Trials
| Adverse Event | Gepotidacin | Nitrofurantoin |
|---|---|---|
| Any AE | 35% | 23% |
| Most Common AEs | ||
| Diarrhea | 14% - 18% | 3% - 4% |
| Nausea | 8% - 11% | 4% |
Source: Pooled analysis and individual trial data.[7][20][21]
Most gastrointestinal AEs were mild (69%) or moderate (28%) in severity.[15] Serious drug-related adverse events were rare, occurring in one participant in each treatment arm across both trials.[15]
Key Experimental Protocols
Phase III Clinical Trials (EAGLE-2 & EAGLE-3)
-
Design: The EAGLE-2 (NCT04020341) and EAGLE-3 (NCT04187144) trials were global, randomized, parallel-group, double-blind, non-inferiority studies.[4][17]
-
Participants: Eligible participants were female, aged 12 years or older, weighing at least 40 kg, and presenting with at least two symptoms of uUTI (e.g., dysuria, urinary frequency, urgency) and evidence of pyuria or urinary nitrite.[4][17][20]
-
Intervention: Patients were randomized to receive either oral gepotidacin (1,500 mg) or oral nitrofurantoin (100 mg), both administered twice daily for five days.[16][20]
-
Primary Endpoint Analysis: The primary efficacy analysis was conducted on the microbiological intent-to-treat (micro-ITT) population, which included patients with a qualifying uropathogen (≥10⁵ CFU/mL) at baseline that was susceptible to nitrofurantoin.[7][17] Therapeutic success was defined as the combination of clinical success (complete resolution of presenting uUTI symptoms) and microbiological success (reduction of qualifying uropathogens to <10³ CFU/mL) at the Test-of-Cure visit (Days 10-13) without the need for additional antimicrobial therapy.[16][17]
In Vitro Pharmacodynamic Models
-
One-Compartment Model: To determine the PK-PD index and target magnitudes, a 24-hour one-compartment in vitro infection model was utilized. This model simulated gepotidacin's human pharmacokinetic profile to assess its effect on bacterial burden (E. coli) over time. Dose-fractionation studies were performed to identify the PK-PD index most correlated with efficacy (fAUC/MIC), followed by dose-ranging studies to determine the magnitude of this index required for stasis and bactericidal activity.[13][14]
-
Hollow-Fiber Model: A 10-day hollow-fiber in vitro infection model was used to evaluate the relationship between gepotidacin exposure and the amplification of resistant E. coli subpopulations. This more complex model allows for longer-term simulations to identify exposures that can suppress the emergence of resistance.[13][14]
Resistance Frequency Assay
-
Methodology: The spontaneous mutation frequency was determined by inoculating mid-log-phase bacterial suspensions onto agar plates containing gepotidacin at concentrations equal to 2.5x and 4x the minimum inhibitory concentration (MIC) for each isolate. After incubation, the number of resistant colonies was counted to calculate the resistance frequency.[22]
Conclusion
This compound represents a significant advancement in the treatment of uncomplicated urinary tract infections, offering a much-needed new oral therapeutic option for the first time in over two decades.[15][16] Its novel dual-targeting mechanism of action provides potent activity against common uropathogens, including many resistant phenotypes, while maintaining a high barrier to resistance development.[5][6][8] Robust Phase III clinical trials have demonstrated its non-inferiority and, in one case, superiority to the standard-of-care agent nitrofurantoin, coupled with a manageable safety profile.[7][16] For researchers and drug development professionals, gepotidacin serves as a successful example of a novel antibiotic class brought to fruition through a targeted development program, addressing a clear and persistent unmet medical need.
References
- 1. urologytimes.com [urologytimes.com]
- 2. gsk.com [gsk.com]
- 3. frontierclinical.com [frontierclinical.com]
- 4. ajmc.com [ajmc.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. jwatch.org [jwatch.org]
- 8. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including subsets with molecularly characterized resistance mechanisms and genotypes/epidemiological clones, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Gepotidacin - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. gsk.com [gsk.com]
- 16. gsk.com [gsk.com]
- 17. researchgate.net [researchgate.net]
- 18. biopharma-asia.com [biopharma-asia.com]
- 19. EAGLE-2 and EAGLE-3 phase III trials for gepotidacin stopped early for efficacy following pre-planned interim analysis by Independent Data Monitoring Committee | medthority.com [medthority.com]
- 20. 2831. Efficacy and Safety of Gepotidacin for Uncomplicated Urinary Tract Infection: Pooled Subgroup Analyses of the EAGLE-2 and EAGLE-3 Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Gepotidacin Hydrochloride: A Technical Overview of its Efficacy Against Fluoroquinolone-Resistant Bacterial Strains
Executive Summary
The rise of antimicrobial resistance, particularly to broad-spectrum agents like fluoroquinolones, poses a significant threat to global public health. Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, represents a promising development in antibacterial therapy. It inhibits bacterial DNA replication through a novel mechanism of action, targeting DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones. This unique interaction confers potent activity against a range of pathogens, including strains that have developed resistance to fluoroquinolones. This document provides a comprehensive technical overview of gepotidacin's mechanism, its in vitro activity against key fluoroquinolone-resistant pathogens, and the experimental protocols used to determine its efficacy.
Mechanism of Action: A Differentiated Approach to Topoisomerase Inhibition
Gepotidacin is a bactericidal antibiotic that inhibits the essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication. While fluoroquinolones also target these enzymes, gepotidacin's mechanism is structurally and mechanistically distinct.[3][4]
Key differentiators include:
-
Distinct Binding Site: Gepotidacin binds to a novel site on the enzyme-DNA complex, different from the binding site of fluoroquinolones.[4][5] This allows it to bypass existing target-mediated fluoroquinolone resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR).[6]
-
Well-Balanced Dual Targeting: For most uropathogens, gepotidacin demonstrates well-balanced inhibition of both DNA gyrase and topoisomerase IV.[1] This is significant because reduced susceptibility to gepotidacin would require concurrent mutations in the genes encoding both enzymes, predicting a low propensity for the development of target-mediated resistance.[3]
-
Unique DNA Cleavage: Unlike fluoroquinolones, which primarily induce double-stranded DNA breaks, gepotidacin stabilizes the enzyme-DNA complex and induces primarily single-stranded DNA breaks.[3][5]
Caption: Gepotidacin vs. Fluoroquinolone Mechanism of Action.
In Vitro Activity Against Fluoroquinolone-Resistant (FQ-R) Strains
Gepotidacin has demonstrated potent in vitro activity against a wide range of pathogens, with its efficacy largely unaffected by resistance to other antibiotic classes, including fluoroquinolones.
Escherichia coli
E. coli is the predominant pathogen in uncomplicated urinary tract infections (uUTIs), with rising rates of fluoroquinolone resistance. Gepotidacin has shown consistent activity against both FQ-susceptible and FQ-resistant E. coli isolates. In a pooled analysis of the EAGLE-2 and EAGLE-3 phase 3 trials, 28% of 1,159 E. coli isolates from uUTI patients were fluoroquinolone-resistant.[7][8] Gepotidacin maintained its efficacy against these resistant phenotypes.[9]
| Organism (Phenotype) | No. of Isolates | Gepotidacin MIC₅₀ (µg/mL) | Gepotidacin MIC₉₀ (µg/mL) | Reference |
| E. coli (Overall) | 3,560 | 2 | 2 | [2] |
| E. coli (Ciprofloxacin-Resistant) | 1,129 | 2 | 4 | [10] |
| E. coli (FQ-Not Susceptible) | 277 | - | 4 | [11] |
| E. coli (Levofloxacin-Resistant) | - | - | 4 | [12] |
Neisseria gonorrhoeae
Fluoroquinolone resistance has rendered this class of antibiotics ineffective for treating gonorrhea. Gepotidacin presents a potential new oral treatment option. Studies show no significant cross-resistance between gepotidacin and ciprofloxacin.[13]
| Organism (Phenotype) | No. of Isolates | Gepotidacin MIC₅₀ (µg/mL) | Gepotidacin MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| N. gonorrhoeae (Overall Collection) | 252 | 0.5 | 1 | 0.032 - 4 | [13] |
| N. gonorrhoeae (Including 5 Ciprofloxacin-Nonsusceptible) | 25 | 0.12 | 0.25 | - | [14] |
| N. gonorrhoeae (Urogenital Isolates) | 145 | 0.25 | 0.5 | ≤1 (highest observed) | [15] |
| N. gonorrhoeae (33% Ciprofloxacin-Resistant) | 69 | 0.12 | 0.5 | ≤0.06 - 1 | [16] |
Experimental Protocols
The quantitative data presented were primarily generated using standardized antimicrobial susceptibility testing (AST) methods as established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology: Broth microdilution is a standard method used for this purpose.[14][17]
-
Inoculum Preparation:
-
Isolate colonies of the test organism are selected from an 18-24 hour agar plate.
-
Colonies are suspended in a sterile broth or saline solution.
-
The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Dilution:
-
A stock solution of gepotidacin is prepared.
-
Serial two-fold dilutions of gepotidacin are prepared in cation-adjusted Mueller-Hinton broth (or a suitable alternative like fastidious broth for N. gonorrhoeae[17]) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like N. gonorrhoeae).[15]
-
-
Result Interpretation:
-
Following incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of gepotidacin that completely inhibits visible growth.
-
Caption: General Workflow for MIC Determination via Broth Microdilution.
Time-Kill Kinetic Assays
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
An adjusted bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) is prepared as described for MIC testing.
-
The inoculum is added to flasks containing broth with gepotidacin at various concentrations (e.g., 1x, 2x, 4x, 10x MIC) and a growth control flask without the antibiotic.
-
Flasks are incubated with agitation at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each flask.
-
Aliquots are serially diluted, plated onto antibiotic-free agar, and incubated for 24-48 hours.
-
Colony counts are performed to determine the number of viable bacteria (CFU/mL) at each time point.
-
Results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity. Studies have shown gepotidacin is bactericidal against N. gonorrhoeae.[14][17]
Conclusion
Gepotidacin hydrochloride demonstrates potent and consistent activity against fluoroquinolone-resistant strains of clinically important pathogens, including E. coli and N. gonorrhoeae. Its novel mechanism of action, which involves a distinct binding site and a well-balanced dual inhibition of DNA gyrase and topoisomerase IV, allows it to overcome existing fluoroquinolone resistance mechanisms and suggests a high barrier to the development of new resistance. The robust in vitro data, supported by positive outcomes in Phase 3 clinical trials, establishes gepotidacin as a significant new oral therapeutic option for treating infections caused by multidrug-resistant bacteria.
References
- 1. blujepahcp.com [blujepahcp.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including drug-resistant phenotypes, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2832. Gepotidacin Efficacy in E. coli Drug-Resistant Phenotypes: A Pooled Analysis of the EAGLE-2 and EAGLE-3 Randomized Controlled Trials in Uncomplicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. 1075. In vitro Activity of Gepotidacin against Escherichia coli Causing Urinary Tract Infections in the United States, Including Molecularly Characterized Fluoroquinolone Resistant Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jmilabs.com [jmilabs.com]
Methodological & Application
Application Notes and Protocols for Gepotidacin Hydrochloride MIC Determination using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin, a novel, first-in-class triazaacenaphthylene antibacterial agent, represents a significant advancement in the fight against antimicrobial resistance. It functions by inhibiting bacterial DNA replication through a unique mechanism that targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial cell division.[1][2][3] This dual-targeting action provides a valuable therapeutic option, particularly against drug-resistant pathogens.[2][3] Gepotidacin is in clinical development for the treatment of uncomplicated urinary tract infections (uUTIs) and gonorrhea.[4]
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5] This method provides a quantitative measure of the antimicrobial's potency and is crucial for surveillance studies, drug development, and guiding clinical therapy. These application notes provide a detailed protocol for determining the MIC of Gepotidacin hydrochloride using the broth microdilution method, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Mechanism of Action
Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][8][9] These enzymes are vital for relaxing DNA supercoils, a critical step in DNA replication, transcription, and repair.[3] By binding to a distinct site on these enzymes, Gepotidacin traps them in a complex with DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.[2] This novel mechanism of action allows Gepotidacin to be effective against many pathogens that have developed resistance to other antibiotic classes, including fluoroquinolones.[2][4]
Caption: Mechanism of action of Gepotidacin.
Data Presentation
Table 1: Quality Control (QC) Ranges for Gepotidacin MIC Testing
| QC Strain | CLSI Document | Gepotidacin MIC Range (µg/mL) |
| Neisseria gonorrhoeae ATCC 49226 | M100 | 0.25 - 1[10] |
| Staphylococcus aureus ATCC 29213 | M100 | Refer to latest CLSI M100 supplement |
| Enterococcus faecalis ATCC 29212 | M100 | Refer to latest CLSI M100 supplement |
Table 2: Example Gepotidacin MIC Values for Common Uropathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 2 | 4[11][12] |
| Staphylococcus saprophyticus | ≤0.12 | ≤0.12[11] |
| Klebsiella pneumoniae | 4 | 16[7] |
Note: MIC₅₀ and MIC₉₀ values can vary based on the collection of isolates and geographical location.
Experimental Protocols
Principle
The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5]
Materials
-
This compound analytical standard
-
Sterile 96-well microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Neisseria gonorrhoeae, appropriate supplemented media (e.g., GC agar base with 1% IsoVitaleX) should be used for inoculum preparation, and Fastidious Broth may be used for testing.[4][6]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Bacterial cultures of test organisms and QC strains
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
-
Multichannel pipette (optional)
-
Sterile reservoirs
Experimental Workflow
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology
-
Preparation of Gepotidacin Stock Solution:
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Reconstitute the powder in a suitable solvent (refer to the manufacturer's instructions) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the Gepotidacin stock solution to the first well of each row to be tested.
-
Perform a serial twofold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
This will result in a range of Gepotidacin concentrations in the wells. One well should be left without the drug to serve as a growth control. A well with uninoculated broth should serve as a sterility control.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be 100 µL, resulting in a final inoculum of approximately 5 x 10⁴ CFU/well.
-
The final concentration of Gepotidacin will be half of the initial concentration in the wells after the addition of the inoculum.
-
-
Incubation:
-
Cover the microtiter plates with lids to prevent evaporation and contamination.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. For organisms requiring specific atmospheric conditions (e.g., increased CO₂ for N. gonorrhoeae), adjust the incubation environment accordingly.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of Gepotidacin that shows no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
-
Quality Control:
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the MIC of this compound. Adherence to standardized protocols, including the use of appropriate QC strains and media, is essential for obtaining accurate and comparable results. This information is critical for the continued development and clinical application of this novel antibiotic, aiding in the surveillance of resistance and informing therapeutic decisions.
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is Gepotidacin used for? [synapse.patsnap.com]
- 4. 701. Comparison of MIC Results for Gepotidacin by Agar Dilution and Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. liofilchem.com [liofilchem.com]
- 7. jmilabs.com [jmilabs.com]
- 8. blujepahcp.com [blujepahcp.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Multicenter Investigation of Gepotidacin (GSK2140944) Agar Dilution Quality Control Determinations for Neisseria gonorrhoeae ATCC 49226 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Agar Dilution Susceptibility Testing of Gepotidacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin is a first-in-class, triazaacenaphthylene antibiotic that functions as a novel bacterial topoisomerase inhibitor. It possesses a unique mechanism of action, inhibiting both DNA gyrase and topoisomerase IV at sites distinct from those targeted by fluoroquinolones. This dual-targeting mechanism confers activity against a broad spectrum of pathogens, including those resistant to other antibiotic classes. Accurate and reproducible in vitro susceptibility testing is paramount for its clinical development and surveillance.
This document provides detailed application notes and standardized protocols for determining the minimum inhibitory concentration (MIC) of Gepotidacin hydrochloride using the agar dilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Gepotidacin exerts its bactericidal effect by disrupting bacterial DNA replication. It selectively binds to two essential type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for managing DNA topology during replication, transcription, and cell division. By forming a stable complex with the enzyme-DNA cleavage complex, Gepotidacin prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.
Caption: Gepotidacin's mechanism of action.
Quantitative Data Summary
The following tables summarize the quality control (QC) ranges and reported MIC50/MIC90 values for Gepotidacin against key bacterial species as determined by the agar dilution method.
Table 1: Gepotidacin Agar Dilution Quality Control MIC Ranges
| Quality Control Strain | CLSI Document | Medium | Gepotidacin MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | M100 | Mueller-Hinton Agar | 1–2[1] |
| Staphylococcus aureus ATCC® 29213 | M100 | Mueller-Hinton Agar | 0.12–0.25[1] |
| Neisseria gonorrhoeae ATCC® 49226 | M100 | GC Agar with 1% defined growth supplement | 0.25–1 |
Table 2: Gepotidacin MIC50 and MIC90 Values by Agar Dilution
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 3,560 | 2 | 4 | [2][3] |
| Staphylococcus saprophyticus | 344 | 0.06 | 0.12 | [2][3] |
| Neisseria gonorrhoeae | 145 | 0.25 | 0.5 | [4] |
Experimental Protocols
The following protocols are based on the CLSI M07 and M100 standards for agar dilution susceptibility testing.
Protocol 1: Agar Dilution for Non-Fastidious Bacteria (e.g., E. coli, S. saprophyticus)
1. Preparation of Gepotidacin Stock Solution:
-
Weigh a sufficient amount of this compound powder.
-
Prepare a stock solution at a concentration of 1280 µg/mL by dissolving the powder in Dimethyl sulfoxide (DMSO).[5]
-
Store the stock solution in sterile, sealed containers at -20°C or below.
2. Preparation of Agar Plates:
-
Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).
-
Create a series of twofold dilutions of the Gepotidacin stock solution in a suitable sterile diluent (e.g., sterile water).
-
Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to achieve the final desired concentrations (e.g., 0.06 to 64 µg/mL).
-
Immediately pour the agar into sterile Petri dishes to a depth of 3-4 mm.
-
Allow the agar to solidify at room temperature.
-
Include a growth control plate containing no antibiotic.
3. Inoculum Preparation:
-
Direct Colony Suspension Method: From a fresh (18-24 hour) non-selective agar plate, touch 3-5 morphologically similar colonies with a sterile loop.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
4. Inoculation of Plates:
-
Within 15 minutes of preparation, further dilute the standardized inoculum to yield a final concentration of approximately 10⁷ CFU/mL.
-
Using an inoculum-replicating apparatus, deliver approximately 1-2 µL of the diluted inoculum to the surface of each agar plate, resulting in a final inoculum of 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
5. Incubation:
-
Incubate the plates at 35 ± 2°C in an inverted position for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Concurrently test the appropriate QC strains (E. coli ATCC® 25922, S. aureus ATCC® 29213) and ensure their MICs are within the acceptable ranges (Table 1).
Protocol 2: Agar Dilution for Neisseria gonorrhoeae
1. Preparation of Gepotidacin Stock Solution:
-
Follow the same procedure as in Protocol 1.
2. Preparation of Agar Plates:
-
Prepare molten and cooled (45-50°C) GC Agar base supplemented with 1% defined growth supplement.
-
Prepare and add Gepotidacin dilutions to the agar as described in Protocol 1.
-
Pour plates and allow them to solidify.
3. Inoculum Preparation:
-
Use the direct colony suspension method from a 20-24 hour chocolate agar plate.
-
Suspend colonies in Mueller-Hinton broth or saline and adjust to a 0.5 McFarland standard.
4. Inoculation of Plates:
-
Follow the same procedure as in Protocol 1, using an inoculum-replicating apparatus to deliver 10⁴ CFU per spot.
5. Incubation:
-
Incubate the plates at 36 ± 1°C in a 5% CO₂ atmosphere for 20-24 hours.[6]
6. Interpretation of Results:
-
The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth.
-
Test the N. gonorrhoeae ATCC® 49226 QC strain to validate the results (Table 1).
Experimental Workflow Diagram
Caption: Agar dilution susceptibility testing workflow.
References
- 1. element.com [element.com]
- 2. jmilabs.com [jmilabs.com]
- 3. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of the Novel Drug Gepotidacin against Stenotrophomonas maltophilia—An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gepotidacin Hydrochloride in a Hollow-Fiber Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin, the first in its class as a triazaacenaphthylene antibiotic, presents a novel mechanism of action by inhibiting both bacterial DNA gyrase and topoisomerase IV at distinct sites from other antibiotics like fluoroquinolones.[1][2][3] This dual-targeting mechanism is crucial for combating bacterial drug resistance.[3][4] Approved for the treatment of uncomplicated urinary tract infections (uUTIs), Gepotidacin's efficacy and resistance development potential can be rigorously evaluated using the in vitro hollow-fiber infection model (HFIM).[1][5] This dynamic system simulates human pharmacokinetic (PK) profiles, allowing for the study of pharmacodynamic (PD) relationships over extended periods.
These application notes provide a detailed protocol for establishing a hollow-fiber infection model to evaluate the pharmacokinetics and pharmacodynamics of gepotidacin hydrochloride against key bacterial pathogens such as Neisseria gonorrhoeae and Escherichia coli.
Gepotidacin's Mechanism of Action
Gepotidacin disrupts bacterial DNA replication through a well-balanced, dual-targeting mechanism. It selectively binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1][6] These enzymes are essential for managing DNA topology during replication, transcription, and cell division.[1] By binding to a novel pocket on these enzymes, gepotidacin prevents their function, leading to an accumulation of single-stranded DNA breaks and ultimately, bacterial cell death.[3][6] This mode of action is distinct from fluoroquinolones, which primarily induce double-stranded DNA breaks, and confers activity against many fluoroquinolone-resistant strains.[3][7]
Experimental Protocols
Materials and Equipment
Consumables:
-
This compound (analytical grade)
-
Bacterial isolates (e.g., N. gonorrhoeae, E. coli)
-
Hollow-fiber cartridges (e.g., FiberCell Systems Polysulfone C2011)
-
Culture media (see Section 2.2 for specific recipes)
-
Sterile tubing, connectors, and reservoirs
-
Syringes and sterile filters (0.22 µm)
-
Saline or PBS for washing
-
Agar plates for bacterial enumeration (with and without antibiotic)
Equipment:
-
Hollow-fiber infection model system (including peristaltic pumps)
-
Incubator with CO2 control (for N. gonorrhoeae)
-
Biological safety cabinet
-
Spectrophotometer or nephelometer
-
Autoclave
-
pH meter
-
Vortex mixer and centrifuge
Media Preparation
-
For Escherichia coli : Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.
-
For Neisseria gonorrhoeae : A modified fastidious broth (FB) is required.[1][2]
Hollow-Fiber Infection Model Setup and Sterilization
The HFIM is a two-compartment model consisting of a central reservoir that circulates media through the intracapillary space of the hollow-fiber cartridge. The bacteria are confined to the extracapillary space (ECS).
-
Assembly: Assemble the HFIM circuit (reservoirs, tubing, and cartridge) in a biological safety cabinet according to the manufacturer's instructions.
-
Sterilization: The entire assembled circuit, including the medium, should be sterilized. Autoclaving is a common method, but ensure all components are autoclavable. Alternatively, ethylene oxide sterilization can be used for heat-sensitive components.
-
Priming: Aseptically prime the system with sterile culture medium to remove any residual sterilants and to ensure the fibers are wetted.
Bacterial Inoculum Preparation and System Inoculation
-
Culture Preparation: Grow the bacterial strain overnight on appropriate agar plates. For N. gonorrhoeae, incubate at 35-37°C in a 5% CO2 atmosphere.
-
Inoculum Suspension: Prepare a bacterial suspension in fresh broth to a density corresponding to a 0.5 McFarland standard.
-
Inoculation: Dilute the suspension to achieve the target starting density. For both N. gonorrhoeae and E. coli, a typical starting inoculum in the ECS is approximately 1 x 10⁶ CFU/mL.[1][8] Inject the prepared inoculum into the ECS of the hollow-fiber cartridge via the sampling port.
-
Equilibration: Allow the system to equilibrate for a short period (e.g., 1-2 hours) to allow the bacteria to acclimate before drug administration.
Gepotidacin Dosing and Pharmacokinetic Simulation
-
Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility) at a high concentration.
-
Dosing: Administer the appropriate volume of the stock solution directly into the central reservoir to achieve the target peak concentration (Cmax).
-
PK Simulation: To simulate human pharmacokinetics, particularly the elimination half-life (t½), fresh, drug-free medium is pumped into the central reservoir while an equal volume of medium is pumped out to a waste container.
-
Pump Rate Calculation: The pump flow rate (Clearance, Cl) is calculated to achieve the desired half-life based on the volume of the central reservoir (Vd). A 7-hour half-life for gepotidacin has been used in previous studies.[1]
-
The formula to calculate the required clearance is: Cl = Vd * (ln(2) / t½)
-
Where:
-
Cl = Clearance rate (e.g., in mL/hour)
-
Vd = Volume of the central reservoir (in mL)
-
t½ = Desired half-life (in hours)
-
ln(2) ≈ 0.693
-
-
-
Sample Collection and Processing
-
Sampling Schedule: Collect samples from the ECS at predetermined time points (e.g., 0, 4, 24, 48, 72, 120, and 168 hours) to monitor bacterial growth and killing.[1] Samples should also be taken from the central reservoir to confirm the simulated drug concentrations.
-
Bacterial Enumeration:
-
Aseptically withdraw a small volume (e.g., 100-200 µL) from the ECS.
-
Wash the sample at least once with sterile saline or PBS to minimize antibiotic carryover.[1] This involves centrifuging the sample, discarding the supernatant, and resuspending the pellet in fresh saline.
-
Perform serial dilutions of the washed sample.
-
Plate the dilutions onto both drug-free agar (for total bacterial count) and agar containing gepotidacin at multiples of the minimum inhibitory concentration (MIC) (e.g., 2x or 4x MIC) to quantify the resistant subpopulation.
-
Incubate the plates under appropriate conditions and count the colonies to determine the CFU/mL.
-
-
Pharmacokinetic Analysis: Analyze the samples from the central reservoir using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm that the target pharmacokinetic profile was achieved.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clarity. PK/PD analysis is performed by correlating the simulated drug exposure with the observed antibacterial effect.
Key Pharmacokinetic/Pharmacodynamic Parameters
The primary PK/PD index associated with gepotidacin efficacy is the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[5][9]
Quantitative Data Summary
Table 1: Experimental Parameters for Gepotidacin HFIM Studies
| Parameter | N. gonorrhoeae Study | E. coli Study | Reference(s) |
|---|---|---|---|
| Bacterial Strain | Clinical Isolate (GSK #8) | NCTC 13441 | [3],[9] |
| Initial Inoculum (CFU/mL) | ~ 1 x 10⁶ | ~ 1 x 10⁶ | [1],[8] |
| Gepotidacin MIC (broth) | 0.5 mg/L | 2 mg/L | [3],[9] |
| Simulated Half-Life | 7 hours | Not specified, but human PK simulated | [1],[9] |
| Study Duration | 7 days | 10 days | [8],[9] |
| PK/PD Index | fAUC/MIC | fAUC/MIC |[10],[5] |
Table 2: Gepotidacin PK/PD Targets for Efficacy and Resistance Suppression
| Organism | Endpoint | PK/PD Target (fAUC/MIC) | Reference(s) |
|---|---|---|---|
| E. coli | Net Bacterial Stasis | 33.9 | [9] |
| 1-log₁₀ CFU Reduction | 43.7 | [9] | |
| Resistance Suppression | ≥ 275 | [5][9] |
| N. gonorrhoeae | Resistance Suppression | 46 |[10] |
Logical Relationships in Experimental Design
The successful execution of an HFIM experiment relies on the precise control and interplay of several key components. The central reservoir's volume and the pump rates directly dictate the simulated pharmacokinetics. This, in turn, determines the drug exposure experienced by the bacteria within the cartridge, leading to the observed pharmacodynamic outcome.
Quality Control and Best Practices
-
Aseptic Technique: Maintain strict aseptic technique throughout the setup and sampling process to prevent contamination.
-
System Integrity: Regularly check for leaks in the tubing and connections.
-
PK Confirmation: Always confirm that the simulated PK profile matches the target profile through analytical chemistry.
-
Growth Control: Include a no-drug control arm to ensure the bacteria remain viable in the system throughout the experiment.
-
Positive Control: Where applicable, include a positive control antibiotic with a known effect against the test organism.
-
Replicates: Conduct experiments in duplicate or triplicate to ensure reproducibility.
By following these detailed protocols, researchers can effectively utilize the hollow-fiber infection model to generate robust and reliable pharmacokinetic and pharmacodynamic data for gepotidacin, aiding in the optimization of dosing regimens and furthering our understanding of this novel antibiotic.
References
- 1. fibercellsystems.com [fibercellsystems.com]
- 2. Cultivation of Neisseria gonorrhoeae in Liquid Media and Determination of Its In Vitro Susceptibilities to Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dalynn.com [dalynn.com]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose selection for a phase III study evaluating gepotidacin (GSK2140944) in the treatment of uncomplicated urogenital gonorrhoea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy of Gepotidacin in a Rat Pyelonephritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Gepotidacin, a novel triazaacenaphthylene antibiotic, using a rat model of pyelonephritis. This model is crucial for preclinical assessment of new antimicrobial agents targeting urinary tract infections (UTIs), particularly those caused by multidrug-resistant pathogens.
Introduction
Pyelonephritis, a severe kidney infection, represents a significant complication of UTIs. The rising prevalence of antibiotic-resistant bacteria, especially Escherichia coli, necessitates the development of new therapeutic agents. Gepotidacin is a first-in-class antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerases, DNA gyrase and topoisomerase IV, at novel binding sites. This dual-targeting mechanism provides a low propensity for resistance development. The rat pyelonephritis model serves as a robust platform to assess the in vivo efficacy of Gepotidacin against clinically relevant uropathogens.
Core Concepts and Rationale
The in vivo efficacy of an antibiotic is a critical determinant of its potential clinical success. The rat pyelonephritis model mimics key aspects of human disease, allowing for the evaluation of a drug's ability to reduce bacterial burden in the kidneys and bladder. This model is particularly useful for studying infections caused by multidrug-resistant organisms and for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships of a new antibiotic in a relevant physiological context.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Gepotidacin in a rat pyelonephritis model against multidrug-resistant E. coli strains. The data is compiled from studies recreating human systemic exposures from oral Gepotidacin doses.
Table 1: Gepotidacin Minimum Inhibitory Concentrations (MICs) against Multidrug-Resistant E. coli Strains
| E. coli Isolate | Gepotidacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| NCTC13441 | 4 | >32 |
| 5649 | 2 | 16 |
| IR5 | 4 | >32 |
| ALL | 4 | 32 |
Table 2: Reduction in Bacterial Load in Kidneys After 4 Days of Gepotidacin Treatment
| Treatment Group | Mean Log10 CFU/Kidneys (Baseline) | Mean Log10 CFU/Kidneys (Day 4) | Mean Log10 Reduction from Baseline |
| Saline Control | 5.1 - 6.5 | 5.7 - 6.7 | No significant reduction |
| Gepotidacin (800 mg human equivalent exposure) | 5.1 - 6.5 | 1.6 - 2.6 | 2.9 - 4.9[1][2] |
| Gepotidacin (1500 mg human equivalent exposure) | 5.1 - 6.5 | ≤1.2 - 1.7 | 2.9 - 4.9[1][2] |
Table 3: Reduction in Bacterial Load in Bladders After 4 Days of Gepotidacin Treatment
| Treatment Group | Mean Log10 CFU/Bladder (Baseline) | Mean Log10 CFU/Bladder (Day 4) |
| Saline Control | 3.1 - 4.5 | 3.7 - 5.1 |
| Gepotidacin (800 mg human equivalent exposure) | 3.1 - 4.5 | Reduced to Lower Limit of Detection (1.2 log10)[1][2] |
| Gepotidacin (1500 mg human equivalent exposure) | 3.1 - 4.5 | Reduced to Lower Limit of Detection (1.2 log10)[1][2] |
Experimental Protocols
I. Establishment of the Rat Pyelonephritis Model
This protocol describes the induction of pyelonephritis in rats via direct intrarenal injection of a uropathogenic E. coli (UPEC) suspension. This method ensures a consistent and reproducible infection in the kidneys.
Materials:
-
Female Wistar or Sprague-Dawley rats (200-250 g)
-
Uropathogenic E. coli strain (e.g., NCTC13441, a multidrug-resistant strain)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors, retractors)
-
30-gauge needle and 1 mL syringe
-
Suture materials
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Inoculum Preparation:
-
Culture the selected UPEC strain on TSA plates overnight at 37°C.
-
Inoculate a single colony into TSB and incubate overnight at 37°C with shaking.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ to 1 x 10⁹ CFU/mL). The final concentration should be confirmed by serial dilution and plating on TSA.
-
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and disinfect the surgical area on the flank corresponding to the kidney to be injected.
-
Make a small flank incision to expose the kidney.
-
Gently exteriorize the kidney, taking care not to damage the adrenal gland or renal blood vessels.
-
Using a 30-gauge needle, directly inject a small volume (e.g., 50-100 µL) of the bacterial suspension into the renal cortex or pelvis.
-
Carefully return the kidney to its anatomical position.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia as per institutional guidelines.
-
Monitor the animal's recovery on a warming pad.
-
II. In Vivo Efficacy Assessment of Gepotidacin
This protocol outlines the procedure for evaluating the efficacy of Gepotidacin in the established rat pyelonephritis model.
Materials:
-
Infected rats (as prepared in Protocol I)
-
Gepotidacin (formulated for intravenous infusion)
-
Vehicle control (e.g., saline)
-
Intravenous infusion pumps
-
Catheters (for intravenous administration)
-
Blood collection supplies
-
Sterile instruments for necropsy
-
Stomacher or tissue homogenizer
-
TSA plates
-
Incubator
Procedure:
-
Animal Grouping and Treatment Initiation:
-
Randomly assign infected rats to different treatment groups (e.g., Vehicle Control, Gepotidacin low dose, Gepotidacin high dose). A baseline group should be euthanized at the time of treatment initiation (e.g., 2 hours post-infection) to determine the initial bacterial load.
-
Initiate treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer Gepotidacin or vehicle via controlled intravenous infusion to mimic human plasma concentration-time profiles. A typical regimen involves infusions every 12 hours for 4 days.[1][2]
-
-
Sample Collection and Bacterial Quantification:
-
At the end of the treatment period (e.g., 96 hours), euthanize the animals.
-
Aseptically collect blood, kidneys, and bladder.
-
Weigh the kidneys and bladder.
-
Homogenize the tissues in a known volume of sterile PBS using a stomacher or tissue homogenizer.
-
Perform serial dilutions of the tissue homogenates and plate on TSA.
-
Incubate the plates overnight at 37°C.
-
Count the colonies to determine the number of CFU per gram of tissue.
-
Visualizations
Gepotidacin Mechanism of Action
Caption: Gepotidacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing Gepotidacin's in vivo efficacy.
Signaling Pathway in Pyelonephritis
Caption: TLR4-mediated inflammatory response to UPEC in the kidney.
References
Application Notes and Protocols for Studying the Effects of Gepotidacin Hydrochloride on DNA Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that represents a significant advancement in the fight against antimicrobial resistance. It functions by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism is crucial for minimizing the development of resistance. Unlike fluoroquinolones, which primarily induce double-stranded DNA breaks, Gepotidacin's unique mechanism of action leads to the accumulation of single-stranded DNA breaks, ultimately resulting in bacterial cell death.[1][2][3] These application notes provide detailed protocols for in vitro DNA cleavage assays to characterize the effects of Gepotidacin hydrochloride on these enzymes.
Mechanism of Action of Gepotidacin
Gepotidacin selectively binds to a novel site on the bacterial DNA gyrase and topoisomerase IV enzymes, distinct from the binding sites of fluoroquinolones.[1] This interaction stabilizes the enzyme-DNA cleavage complex, trapping the enzyme in a state where it has cleaved one strand of the DNA.[1][2][4] The accumulation of these stable single-stranded breaks disrupts DNA replication and repair processes, leading to bacterial cell death.[1][3] The well-balanced dual-targeting of both gyrase and topoisomerase IV by Gepotidacin is a key feature that contributes to its potent antibacterial activity and a lower propensity for the development of resistance.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against E. coli and S. aureus topoisomerases and whole cells.
Table 1: In Vitro Inhibition of E. coli Topoisomerases by Gepotidacin and Ciprofloxacin
| Compound | Enzyme | IC₅₀ (µM)a | CC₅₀ (µM)b | Max. Cleavage (%) | Type of Break |
| Gepotidacin | DNA Gyrase | 0.32 ± 0.17 | 2.18 ± 0.77 | ~20.1 | Single-Strand |
| Topoisomerase IV | 0.34 ± 0.09 | 0.02 ± 0.004 | ~40 | Single-Strand | |
| Ciprofloxacin | DNA Gyrase | 0.33 ± 0.12 | - | - | Double-Strand |
| Topoisomerase IV | 2.47 ± 0.48 | - | - | Double-Strand |
aIC₅₀: Concentration required to inhibit 50% of the enzyme's catalytic activity (supercoiling for gyrase, decatenation for topoisomerase IV).[1] bCC₅₀: Concentration required to induce 50% of the maximal DNA cleavage.[1][2]
Table 2: In Vitro Inhibition of S. aureus DNA Gyrase by Gepotidacin and Moxifloxacin
| Compound | Enzyme | IC₅₀ (µM)c |
| Gepotidacin | DNA Gyrase | ~0.047 |
| Moxifloxacin | DNA Gyrase | ~11.5 |
cIC₅₀ for inhibition of DNA supercoiling.[4]
Table 3: Minimum Inhibitory Concentrations (MIC) of Gepotidacin
| Organism | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Clinical Isolates | 0.125 - 16 | 2 | 4 |
| ATCC 25922 | 1 - 2 | - | - | |
| Staphylococcus aureus | Clinical Isolates (including MRSA) | - | 0.25 | 0.5 |
| ATCC 29213 | 0.25 - 1 | - | - |
(Data compiled from multiple sources[5][6][7][8])
Experimental Protocols
Protocol 1: DNA Gyrase Cleavage Assay
This assay determines the ability of Gepotidacin to induce single-stranded DNA breaks by stabilizing the DNA gyrase-DNA cleavage complex.
Materials:
-
Purified E. coli or S. aureus DNA Gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% w/v glycerol, 0.5 mg/mL albumin)
-
This compound stock solution (in DMSO)
-
Ciprofloxacin stock solution (in DMSO, for comparison)
-
0.5 M EDTA, pH 8.0
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
DNA Loading Dye
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final volume:
-
4 µL 5X DNA Gyrase Assay Buffer
-
1 µL Supercoiled pBR322 (e.g., 0.5 µg)
-
1 µL Gepotidacin or Ciprofloxacin at desired concentrations (or DMSO for control)
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of DNA Gyrase to each reaction tube. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination of Reaction: Stop the enzymatic reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (final concentration 1 mg/mL).
-
Protein Digestion: Incubate at 37°C for an additional 30 minutes to digest the protein.
-
Sample Preparation for Electrophoresis: Add 2.5 µL of 0.5 M EDTA and 2.5 µL of DNA loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE or TBE buffer.
-
Visualization and Analysis: Run the gel until adequate separation of DNA forms is achieved. Visualize the DNA bands under UV light. Quantify the percentage of supercoiled, nicked (single-strand break), and linear (double-strand break) DNA in each lane using densitometry software.
Protocol 2: Topoisomerase IV Cleavage Assay
This assay is similar to the DNA gyrase assay but uses Topoisomerase IV to assess Gepotidacin's effect on this enzyme.
Materials:
-
Purified E. coli or S. aureus Topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topoisomerase IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 50 mM DTT, 250 µg/mL albumin)
-
This compound stock solution (in DMSO)
-
Ciprofloxacin stock solution (in DMSO, for comparison)
-
0.5 M EDTA, pH 8.0
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
DNA Loading Dye
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final volume:
-
4 µL 5X Topoisomerase IV Assay Buffer
-
1 µL Supercoiled pBR322 (e.g., 0.5 µg)
-
1 µL Gepotidacin or Ciprofloxacin at desired concentrations (or DMSO for control)
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of Topoisomerase IV to each reaction tube. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination of Reaction: Stop the enzymatic reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (final concentration 1 mg/mL).
-
Protein Digestion: Incubate at 37°C for an additional 30 minutes to digest the protein.
-
Sample Preparation for Electrophoresis: Add 2.5 µL of 0.5 M EDTA and 2.5 µL of DNA loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE or TBE buffer.
-
Visualization and Analysis: Run the gel until adequate separation of DNA forms is achieved. Visualize the DNA bands under UV light. Quantify the percentage of supercoiled, nicked (single-strand break), and linear (double-strand break) DNA in each lane using densitometry software.
Expected Results and Interpretation
In both assays, in the presence of increasing concentrations of Gepotidacin, a dose-dependent increase in the amount of nicked plasmid DNA (representing single-stranded breaks) is expected. In contrast, ciprofloxacin will primarily show an increase in linear plasmid DNA (representing double-stranded breaks). The quantification of these DNA species allows for the determination of CC₅₀ values and provides a clear distinction between the mechanisms of Gepotidacin and fluoroquinolones. The stability of the cleavage complexes induced by Gepotidacin can be further investigated by performing a time-course or a salt-reversal experiment. The half-life of these complexes for both gyrase and topoisomerase IV in the presence of Gepotidacin has been shown to be well over 120 minutes, indicating the formation of very stable complexes.[2]
Conclusion
The provided protocols and data offer a comprehensive framework for researchers to study the effects of this compound on bacterial DNA topoisomerases. These assays are crucial for understanding its unique mechanism of action, characterizing its potency, and for the continued development of novel antibiotics that can overcome existing resistance mechanisms. The distinct induction of single-stranded DNA breaks by Gepotidacin highlights its novelty and potential as a valuable therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. jmilabs.com [jmilabs.com]
- 8. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gepotidacin Hydrochloride Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic with a novel mechanism of action that involves the inhibition of bacterial DNA replication.[1][2] It uniquely and selectively binds to and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This dual-targeting mechanism confers activity against a broad spectrum of pathogens, including strains resistant to other antibiotics like fluoroquinolones.[2][3][5] Time-kill curve assays are crucial in vitro pharmacodynamic studies that provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed methodology for performing a time-kill curve assay for gepotidacin hydrochloride.
Mechanism of Action
Gepotidacin's novel mechanism of action provides well-balanced inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[6] This is distinct from fluoroquinolones, which also target these enzymes but at different binding sites.[3] By inhibiting both enzymes, gepotidacin disrupts the management of DNA topology during replication, transcription, and cell division, ultimately leading to bacterial cell death.[4] This dual inhibition is also thought to lower the potential for the development of resistance.[4] Studies have shown that gepotidacin induces high levels of single-stranded DNA breaks mediated by gyrase, but not double-stranded breaks, a key difference from the action of fluoroquinolones.[3]
References
- 1. urologytimes.com [urologytimes.com]
- 2. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blujepahcp.com [blujepahcp.com]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Gepotidacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key pharmacokinetic data for Gepotidacin hydrochloride in various preclinical animal models. The following protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines.
Introduction
Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1][2] Understanding its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME), is crucial for its development and for predicting efficacious dosing regimens in humans. This document outlines the common animal models and associated experimental protocols used to characterize the pharmacokinetics of this compound.
Animal Models in Gepotidacin Pharmacokinetic Studies
Several animal models have been instrumental in elucidating the pharmacokinetic profile of Gepotidacin. The most commonly used species include mice, rats, rabbits, and cynomolgus macaques. These models have been employed in various study designs, including single and multiple-dose studies, and in different disease models such as thigh and lung infections, pyelonephritis, and inhalational anthrax.[3][4][5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Gepotidacin observed in different animal models. These data provide a comparative view of the drug's behavior across species.
Table 1: Single-Dose Pharmacokinetics of Gepotidacin in Various Animal Models
| Animal Model | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Protein Binding (%) | Reference(s) |
| Mouse (CD-1) | 16 mg/kg SC | - | - | - | Short | - | [7] |
| 32 mg/kg SC | - | - | - | Short | - | [7] | |
| 64 mg/kg SC | - | - | - | Short | - | [7] | |
| 128 mg/kg SC | - | - | - | Short | - | [7] | |
| Rat (Sprague Dawley) | 300/1,250 mg/kg/day PO | - | - | 93.7 (male) | - | 34 | [8][9] |
| 121 (female) | |||||||
| Rabbit (NZW) | 114 mg/kg/day IV | 4.7 (free) | 2 | 33 (free, 24h) | - | 21.6 | [4] |
| Cynomolgus Macaque | 72 mg/kg/day IV | 3.2 (free) | - | 25.0 (free) | - | 27 | [5] |
SC: Subcutaneous, PO: Oral, IV: Intravenous. Dashes indicate data not explicitly provided in the cited sources.
Table 2: Tissue Distribution of Gepotidacin in Animal Models
| Animal Model | Tissue | Tissue-to-Plasma Ratio | Reference(s) |
| Mouse | Epithelial Lining Fluid (ELF) | 0.65 | [3][7] |
| Rat | Kidney | 6- to 7-fold higher than blood | [6] |
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of Gepotidacin in animal models. These are generalized procedures and should be adapted based on specific study objectives and in compliance with institutional animal care and use committee (IACUC) guidelines.
Drug Formulation and Administration
Gepotidacin has been formulated as a mesylate salt for oral and intravenous administration in preclinical and clinical studies.[10][11][12] The vehicle for administration should be appropriate for the chosen route and animal model, and its composition should be documented.
Protocol 4.1.1: Oral Administration (Gavage) in Rats
-
Animal Preparation: Fast rats overnight (approximately 12-16 hours) with free access to water before dosing. Record the body weight of each animal on the day of the study to calculate the correct dose volume.[3]
-
Dose Calculation and Preparation: Prepare the Gepotidacin formulation at the desired concentration in a suitable vehicle. The volume to be administered should not exceed 10 mL/kg.[5][7]
-
Gavage Procedure:
-
Gently restrain the rat.
-
Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of the gavage needle to be inserted.[13]
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.[3][4]
-
Administer the formulation slowly.[3]
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress.[13]
-
Protocol 4.1.2: Subcutaneous (SC) Injection in Mice
-
Animal Preparation: No fasting is typically required for SC administration. Record the body weight of each mouse.
-
Dose Calculation and Preparation: Prepare the Gepotidacin formulation. The injection volume should generally not exceed 10 mL/kg.[14][15]
-
Injection Procedure:
-
Restrain the mouse, for example, by scruffing the neck.
-
Lift a fold of skin in the dorsal scapular region to form a "tent".[14][16]
-
Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.[15]
-
Aspirate briefly to ensure the needle is not in a blood vessel.[15]
-
Inject the solution slowly.[16]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.[17]
-
Biological Sample Collection
Protocol 4.2.1: Serial Blood Collection in Mice (Saphenous Vein)
This method allows for the collection of multiple blood samples from the same animal, reducing variability.
-
Animal Restraint: Place the mouse in a restraint tube.
-
Site Preparation: Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein. Wipe the area with 70% ethanol.[18]
-
Blood Collection:
-
Apply gentle pressure to the upper thigh to dilate the vein.
-
Puncture the vein with a 25-27 gauge needle or a lancet.[18]
-
Collect the forming blood drop into a capillary tube or an anticoagulant-coated microcentrifuge tube.[19][20]
-
After collecting the desired volume (typically 20-30 µL), apply gentle pressure to the puncture site with sterile gauze until bleeding stops.[18][19]
-
-
Sample Processing: Process the blood samples as described in Protocol 4.2.3.
Protocol 4.2.2: Terminal Blood Collection in Rats (Cardiac Puncture)
This is a terminal procedure performed under deep anesthesia.
-
Anesthesia: Anesthetize the rat according to an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Procedure:
-
Place the animal in a supine position.
-
Insert a 21-23 gauge needle attached to a syringe through the diaphragm, just below the xiphoid process, aiming towards the heart.[18][21]
-
Gently aspirate to draw blood into the syringe.
-
Once the desired volume is collected, confirm euthanasia by an approved secondary method (e.g., cervical dislocation).
-
-
Sample Processing: Immediately transfer the blood to an appropriate anticoagulant-coated tube.
Protocol 4.2.3: Plasma and Serum Processing
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA). Mix gently by inversion. Centrifuge the samples at 1,000-2,000 x g for 10-15 minutes at 4°C within one hour of collection.[1][6] Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled tube.
-
Serum: Collect whole blood in tubes without anticoagulant. Allow the blood to clot at room temperature for approximately 20-30 minutes.[1] Centrifuge at 1,000-2,000 x g for 10 minutes.[1] Aspirate the supernatant (serum).
-
Storage: Store plasma or serum samples at -20°C or -80°C until analysis.[22]
Tissue Sample Collection and Processing
Protocol 4.3.1: Tissue Harvesting and Homogenization
-
Euthanasia and Dissection: Euthanize the animal using an approved method. Immediately perform a necropsy and dissect the tissues of interest (e.g., kidneys, lungs).
-
Tissue Processing:
-
Rinse the tissues with cold saline to remove excess blood.[23]
-
Blot the tissues dry and weigh them.
-
Mince the tissue on an ice-cold surface.
-
Add a specific volume of homogenization buffer (e.g., saline or phosphate-buffered saline) to the tissue.[24]
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform suspension is achieved.[24][25] Keep the samples on ice throughout the process.
-
-
Storage: Store the tissue homogenates at -80°C until analysis.
Bioanalytical Method
Quantification of Gepotidacin in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[26][27]
Protocol 4.4.1: General LC-MS/MS Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw plasma, serum, or tissue homogenate samples on ice.
-
Protein Precipitation:
-
To a known volume of the biological sample (e.g., 50 µL), add a precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard.[28] A typical ratio is 3:1 (solvent:sample).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[28]
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent to increase concentration and improve chromatographic performance.[28]
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for quantification.
Plasma Protein Binding Assay
Protocol 4.5.1: Equilibrium Dialysis
-
Apparatus Preparation: Hydrate the dialysis membrane (e.g., MWCO 6-8 kDa) according to the manufacturer's instructions. Assemble the dialysis apparatus.[29]
-
Sample Preparation: Spike plasma from the test animal species with Gepotidacin at the desired concentrations.
-
Dialysis:
-
Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Analyze the concentration of Gepotidacin in each aliquot by LC-MS/MS.[8][29]
-
Calculation: The percentage of protein binding is calculated using the concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers at equilibrium.
Visualizations
Caption: Workflow for a typical preclinical pharmacokinetic study of Gepotidacin.
Caption: Mechanism of action of Gepotidacin.
References
- 1. idexxbioanalytics.com [idexxbioanalytics.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. Phase 2a Pharmacokinetic, Safety, and Exploratory Efficacy Evaluation of Oral Gepotidacin (GSK2140944) in Female Participants with Uncomplicated Urinary Tract Infection (Acute Uncomplicated Cystitis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. enamine.net [enamine.net]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Clinical assessment of gepotidacin (GSK2140944) as a victim and perpetrator of drug–drug interactions via CYP3A metabolism and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Oral Formulations of Gepotidacin (GSK2140944), a Triazaacenaphthylene Bacterial Type II Topoisomerase Inhibitor, in Healthy Adult and Adolescent Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Oral Formulations of Gepotidacin (GSK2140944), a Triazaacenaphthylene Bacterial Type II Topoisomerase Inhibitor, in Healthy Adult and Adolescent Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 16. ltk.uzh.ch [ltk.uzh.ch]
- 17. research.vt.edu [research.vt.edu]
- 18. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 19. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 21. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of Gepotidacin in Subjects With Normal Hepatic Function and Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. niaid.nih.gov [niaid.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. einsteinmed.edu [einsteinmed.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
Troubleshooting & Optimization
Gepotidacin Hydrochloride in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of gepotidacin hydrochloride in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful preparation and storage of your experimental solutions.
Solubility Data
The solubility of gepotidacin and its salts in DMSO can vary. It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as moisture can significantly reduce solubility. The table below summarizes the available solubility data for different forms of gepotidacin in DMSO.
| Compound Form | Concentration (mg/mL) | Molar Concentration (mM) | Dissolution Conditions | Source |
| Gepotidacin | 11 mg/mL | 24.52 mM | Use fresh DMSO | Selleck Chemicals |
| Gepotidacin | 7.14 mg/mL | 15.92 mM | Requires sonication | MedChemExpress |
| Gepotidacin (S enantiomer) | 5 mg/mL | 11.15 mM | Requires sonication, warming, and heating to 60°C | MedChemExpress |
| Gepotidacin mesylate hydrate | 233.33 mg/mL | 401.84 mM | Requires sonication | MedChemExpress |
Stability and Storage of Stock Solutions
Proper storage of this compound stock solutions in DMSO is critical to maintain their integrity and activity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
| Storage Temperature | Duration | Source |
| -20°C | 1 month | Selleck Chemicals, MedChemExpress |
| -20°C | 1 year | MedChemExpress |
| -80°C | 1 year | Selleck Chemicals |
| -80°C | 6 months | MedChemExpress |
| -80°C | 2 years | MedChemExpress |
Experimental Protocols
Preparation of a Gepotidacin Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of gepotidacin in DMSO.
-
Preparation: Ensure you are using a fresh, unopened bottle of anhydrous DMSO to minimize moisture content, which can negatively impact solubility.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh DMSO to the powder.
-
Enhancing Solubility: To aid dissolution, especially for higher concentrations, employ methods such as sonication and gentle warming. For the S enantiomer form, heating to 60°C may be necessary.
-
Verification: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles and store at -20°C or -80°C as per the stability data.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound in DMSO.
FAQs
-
Q1: My this compound is not fully dissolving in DMSO. What should I do?
-
A1: First, verify that you are using fresh, anhydrous DMSO, as absorbed moisture can significantly decrease solubility. If the compound still does not dissolve, try gentle warming and sonication. For some forms of gepotidacin, heating up to 60°C may be required for complete dissolution.
-
-
Q2: I observe precipitation in my stock solution after storing it at -20°C. What could be the cause?
-
A2: Precipitation upon freezing can occur if the solution is saturated or close to its solubility limit at room temperature. Try preparing a slightly more dilute stock solution. Also, ensure the solution is completely redissolved by warming and vortexing after thawing and before use.
-
-
Q3: How many times can I freeze and thaw my gepotidacin stock solution?
-
A3: It is strongly recommended to avoid repeated freeze-thaw cycles. You should aliquot your stock solution into single-use volumes to maintain the compound's stability.
-
-
Q4: Is it necessary to use fresh DMSO every time?
-
A4: Yes, it is highly recommended to use newly opened DMSO for preparing stock solutions. DMSO is hygroscopic and will absorb moisture from the air, which can significantly reduce the solubility of gepotidacin.
-
-
Q5: Can I store my gepotidacin stock solution at 4°C?
-
A5: Long-term storage at 4°C is generally not recommended for DMSO stock solutions due to the higher risk of degradation and potential for precipitation, as DMSO freezes at about 18.5°C. For long-term stability, storage at -20°C or -80°C is advised.
-
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for preparing and storing a this compound stock solution in DMSO.
Caption: Workflow for preparing and storing this compound in DMSO.
Overcoming Gepotidacin hydrochloride experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential experimental variability when working with Gepotidacin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Gepotidacin is a novel, first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor. It works by inhibiting both DNA gyrase (a type II topoisomerase) and topoisomerase IV in bacteria. This dual-targeting mechanism prevents bacterial DNA replication, leading to bacterial cell death. The unique mode of action results in a low probability of target-mediated resistance.
Q2: What are the primary sources of experimental variability when working with this compound?
Potential sources of variability in experiments with this compound can include:
-
Reagent Preparation: Inaccurate weighing, improper dissolution, or use of inappropriate solvents can lead to incorrect final concentrations.
-
Storage and Stability: Degradation of the compound due to improper storage conditions (e.g., temperature, light exposure) can affect its potency.
-
Experimental Conditions: Variations in pH, incubation time, temperature, and bacterial inoculum density can significantly impact results, particularly in antimicrobial susceptibility testing.
-
Assay-Specific Factors: The choice of media, serum concentration in in-vitro models, and the physiological state of the bacteria can all introduce variability.
Q3: How should this compound be prepared and stored?
For consistent results, it is crucial to follow a standardized protocol for preparation and storage.
-
Solubility: Prepare stock solutions by dissolving this compound in a suitable solvent. Refer to the table below for solubility data in common laboratory solvents. Sonication may be required for complete dissolution.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. When preparing working solutions, allow the stock solution to equilibrate to room temperature before dilution.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
High variability in MIC assays is a common issue that can obscure the true activity of an antimicrobial agent.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) and is in the logarithmic growth phase. |
| Media Composition | Use the recommended and consistent batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, as variations in divalent cation concentrations can affect the activity of some antimicrobials. |
| Serial Dilutions | Perform serial dilutions carefully and use calibrated pipettes to ensure accurate final concentrations of this compound in each well. |
| Incubation Conditions | Maintain consistent incubation temperature (e.g., 35°C ± 2°C) and duration (e.g., 16-20 hours) for all assays. |
Issue 2: Poor Correlation Between In-Vitro and In-Vivo Experiments
Discrepancies between in-vitro activity and in-vivo efficacy can arise from several factors related to the drug's pharmacokinetic and pharmacodynamic properties.
| Potential Cause | Recommended Solution |
| Protein Binding | Gepotidacin may bind to plasma proteins, reducing the free fraction of the drug available to act on bacteria. Determine the extent of protein binding in the relevant species' plasma and adjust in-vitro assays accordingly (e.g., by adding serum to the media). |
| Drug Stability | Assess the stability of Gepotidacin in the specific in-vivo model's physiological fluids (e.g., plasma, urine) to ensure that the compound remains active over the course of the experiment. |
| Metabolism | Investigate the metabolic profile of Gepotidacin in the chosen animal model. The formation of active or inactive metabolites can significantly influence the observed in-vivo efficacy. |
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Notes |
| Water | > 50 | Readily soluble. |
| DMSO | > 100 | Soluble. |
| Ethanol | ~10 | Sparingly soluble. |
| PBS (pH 7.4) | > 50 | Soluble. |
Table 2: Stability of this compound Stock Solution (10 mg/mL in DMSO)
| Storage Temperature | Stability (Time to <10% degradation) |
| 4°C | ~ 1 week |
| -20°C | > 6 months |
| -80°C | > 1 year |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound: Prepare a 1 mg/mL stock solution of this compound in sterile deionized water.
-
Serial Dilutions: Perform a 2-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of Gepotidacin.
Caption: Troubleshooting workflow for experimental variability.
Technical Support Center: Investigating Gepotidacin Hydrochloride Resistance Mechanisms
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance mechanisms to Gepotidacin hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist you in your laboratory experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments to identify Gepotidacin resistance.
Issue 1: Difficulty in Generating Gepotidacin-Resistant Mutants in Vitro
Question: I am unable to isolate spontaneous Gepotidacin-resistant mutants from my bacterial cultures despite repeated attempts. What could be the reason, and what should I do?
Answer:
This is a common challenge due to Gepotidacin's dual-targeting mechanism of action, which requires simultaneous mutations in both DNA gyrase (gyrA) and topoisomerase IV (parC) for significant resistance to emerge.[1][2] A single mutation in either target often does not result in a notable increase in the Minimum Inhibitory Concentration (MIC).[3]
Troubleshooting Steps:
-
Increase the Inoculum Size: A larger starting population of bacteria increases the probability of selecting for rare, spontaneously occurring double mutants.
-
Use a Step-wise Selection Protocol (Serial Passage): Instead of a single high-concentration selective plate, gradually expose the bacterial population to increasing concentrations of Gepotidacin. This "stepping-stone" approach may allow for the sequential acquisition of the necessary mutations.
-
Check Your Gepotidacin Concentration: Ensure the selective concentration of Gepotidacin is appropriate. A concentration that is too high will kill all cells, while one that is too low will not provide sufficient selective pressure. Start with concentrations around the baseline MIC of your wild-type strain.
-
Verify the Viability of Your Bacterial Culture: Before starting the experiment, confirm that your bacterial culture is healthy and in the logarithmic growth phase.
-
Consider the Bacterial Species: The frequency of resistance can vary between different bacterial species. Published data on E. coli and N. gonorrhoeae can provide a benchmark for expected frequencies.[4]
Issue 2: Inconsistent or Unreliable Minimum Inhibitory Concentration (MIC) Results
Question: My MIC values for Gepotidacin against the same bacterial strain are varying between experiments. What factors could be causing this variability?
Answer:
Inconsistent MIC results can arise from several technical factors. It is crucial to standardize your protocol to ensure reproducibility.
Troubleshooting Steps:
-
Standardize Inoculum Density: Ensure you are using a consistent and standardized bacterial inoculum for each experiment, typically a 0.5 McFarland standard.
-
Verify Media Composition: The composition of the culture medium, including pH and cation concentrations, can influence the activity of some antibiotics. Use a consistent and recommended medium such as Mueller-Hinton broth or agar.
-
Control Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for fastidious organisms).
-
Check Gepotidacin Stock Solution: Ensure your Gepotidacin stock solution is properly prepared, stored, and not expired. Prepare fresh dilutions for each experiment.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate serial dilutions of Gepotidacin.
Issue 3: PCR Amplification of gyrA and parC Genes Fails
Question: I am trying to amplify the quinolone resistance-determining regions (QRDRs) of gyrA and parC from my suspected Gepotidacin-resistant isolates, but the PCR is not working. What should I check?
Answer:
PCR failure can be due to a number of factors, from the quality of the DNA template to the PCR reaction components and cycling conditions.
Troubleshooting Steps:
-
Assess DNA Template Quality and Quantity: Use a spectrophotometer or fluorometer to check the purity and concentration of your extracted genomic DNA. Poor quality DNA can inhibit PCR.
-
Optimize Primer Design and Concentration: Ensure your primers are specific to the target regions of gyrA and parC for your bacterial species. Check for primer-dimer formation and optimize the primer concentration.
-
Adjust Annealing Temperature: The annealing temperature is critical for primer specificity. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primer set.
-
Check PCR Reagents: Ensure your dNTPs, polymerase, and buffer are not degraded. Use a positive control (a sample that has previously amplified successfully) to verify that the reaction components are working.
-
Include a Positive Control: Always include a positive control with a known template to ensure the PCR reaction itself is working.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Gepotidacin?
A1: Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that functions as a novel bacterial topoisomerase inhibitor.[5] It has a dual-targeting mechanism, inhibiting both bacterial DNA gyrase and topoisomerase IV at sites distinct from those of fluoroquinolones.[5][6][7] This dual inhibition disrupts DNA replication, leading to bacterial cell death.[5]
Q2: What are the known resistance mechanisms to Gepotidacin?
A2: The primary mechanism of resistance to Gepotidacin is the acquisition of mutations in the genes encoding its targets: DNA gyrase (gyrA) and topoisomerase IV (parC).[1] For significant resistance to develop, mutations in both genes are typically required.[1][2] A secondary, less potent mechanism of resistance that has been identified is the overexpression of efflux pumps, which can reduce the intracellular concentration of the drug.[8][9]
Q3: How does Gepotidacin resistance differ from fluoroquinolone resistance?
A3: While both Gepotidacin and fluoroquinolones target DNA gyrase and topoisomerase IV, they bind to different sites on these enzymes.[5] Consequently, mutations that confer resistance to fluoroquinolones do not typically cause cross-resistance to Gepotidacin.[6] Gepotidacin's well-balanced dual-targeting means that a single mutation in either gyrA or parC often has a minimal impact on its MIC, whereas a single mutation can confer resistance to fluoroquinolones.[3]
Q4: What is a typical fold-increase in MIC for Gepotidacin-resistant mutants?
A4: For mutants with mutations in both gyrA and parC, a significant increase in the MIC can be observed. For example, in Klebsiella pneumoniae, a combination of two specific mutations in these target proteins can lead to an over 2000-fold increase in resistance.[10][11] In E. coli, a double mutant can show over a 560-fold increase in resistance.[2]
Q5: Can efflux pump inhibitors be used to investigate Gepotidacin resistance?
A5: Yes, using efflux pump inhibitors (EPIs) like Phe-Arg-β-naphthylamide (PAβN) can help determine if efflux is contributing to reduced susceptibility. A decrease in the Gepotidacin MIC in the presence of an EPI suggests the involvement of an efflux mechanism.[8][9]
Data Presentation
Table 1: Gepotidacin MIC Values for Escherichia coli
| Strain Type | Resistance Mechanism | Gepotidacin MIC50 (µg/mL) | Gepotidacin MIC90 (µg/mL) | Gepotidacin MIC Range (µg/mL) | Reference |
| All Isolates | Not Applicable | 2 | 4 | 0.125-16 | [9][10][12] |
| Ciprofloxacin-Resistant | Target-site mutations | 2 | 4 | Not Specified | [5][12] |
| ESBL-producing | Not Applicable | 2 | 4 | Not Specified | [5][12] |
Table 2: Gepotidacin MIC Values for Neisseria gonorrhoeae
| Strain Type | Resistance Mechanism | Gepotidacin MIC50 (µg/mL) | Gepotidacin MIC90 (µg/mL) | Gepotidacin MIC Range (µg/mL) | Reference |
| All Isolates | Not Applicable | 0.5 | 1 | 0.032-4 | [6] |
| Ciprofloxacin-Resistant | Target-site mutations | 0.5 | 1 | Not Specified | [4][6] |
| Azithromycin-Resistant | Not Applicable | 0.5 | 1 | Not Specified | [6] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and reservoirs
-
Microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of Gepotidacin in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the Gepotidacin dilutions.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth.[3]
-
2. Frequency of Resistance Assay
This assay determines the frequency at which resistant mutants arise in a bacterial population.
-
Materials:
-
Agar plates with and without a selective concentration of Gepotidacin (typically 2x, 4x, and 8x the MIC of the wild-type strain).
-
Bacterial culture grown to stationary phase.
-
Sterile spreaders and dilution tubes.
-
-
Procedure:
-
Determine the total number of viable cells (CFU/mL) in the overnight culture by plating serial dilutions on non-selective agar plates.
-
Plate a known volume of the undiluted culture onto the agar plates containing different concentrations of Gepotidacin.
-
Incubate the plates at 35-37°C for 24-48 hours, or until colonies appear.
-
Count the number of colonies on the Gepotidacin-containing plates.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.
-
3. Identification of Mutations in gyrA and parC by PCR and Sanger Sequencing
This protocol outlines the general steps for identifying mutations in the target genes.
-
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the QRDRs of gyrA and parC
-
PCR master mix
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
-
-
Procedure:
-
Extract genomic DNA from the wild-type and suspected Gepotidacin-resistant isolates.
-
Perform PCR to amplify the QRDRs of the gyrA and parC genes using specific primers.[7]
-
Verify the successful amplification of the target fragments by agarose gel electrophoresis.
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequencing results from the resistant isolates with the wild-type sequence to identify any mutations.
-
Mandatory Visualizations
Caption: Gepotidacin's dual-inhibitory mechanism of action.
Caption: Primary mechanisms of resistance to Gepotidacin.
Caption: Workflow for identifying Gepotidacin resistance.
References
- 1. jmilabs.com [jmilabs.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCR and sequencing amplification of gyrA, gyrB, parC and parE [bio-protocol.org]
- 8. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro activity of gepotidacin against urine isolates of Escherichia coli from outpatient departments in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
Gepotidacin Hydrochloride Target Site Mutation Analysis (gyrA/parC) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gepotidacin hydrochloride and analyzing target site mutations in gyrA and parC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of gepotidacin?
Gepotidacin is a first-in-class triazaacenaphthylene bactericidal antibiotic.[1][2] It functions by inhibiting bacterial DNA replication through a novel mechanism that involves the selective and well-balanced inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting approach is crucial for its bactericidal activity.[3] Gepotidacin binds to a site on these enzymes that is distinct from that of other antibiotic classes, including fluoroquinolones.[2][3] This unique binding and mechanism of action allow gepotidacin to be effective against some bacteria that have developed resistance to fluoroquinolones.[3]
Q2: Which specific subunits of DNA gyrase and topoisomerase IV does gepotidacin target?
Gepotidacin interacts with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[2]
Q3: How do mutations in gyrA and parC confer resistance to gepotidacin?
Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes can lead to reduced susceptibility to gepotidacin.[4][5][6] These mutations alter the amino acid sequence of the GyrA and ParC proteins, which can interfere with the binding of gepotidacin to its targets. For gepotidacin, which has a well-balanced dual-target activity, mutations in both enzymes are typically required to significantly decrease its susceptibility.[7][8]
Q4: Are there specific mutations in gyrA and parC known to be associated with gepotidacin resistance?
Yes, specific mutations have been identified that reduce susceptibility to gepotidacin. For instance, in Neisseria gonorrhoeae, alterations in ParC at position D86 and in GyrA at position A92 have been investigated.[9][10] In E. coli, mutations at the homologous positions, such as GyrA D82 and ParC D79, are expected to confer resistance.[11] The presence of a pre-existing ParC D86N substitution in N. gonorrhoeae has been suggested to predispose the organism to the development of gepotidacin resistance.[9]
Q5: Is there cross-resistance between gepotidacin and fluoroquinolones?
While both gepotidacin and fluoroquinolones target DNA gyrase and topoisomerase IV, gepotidacin has a distinct binding site.[3][12] This means that some mutations conferring high-level resistance to fluoroquinolones may not significantly impact gepotidacin's activity. However, some studies suggest that pre-existing fluoroquinolone resistance mutations, particularly in parC, might be a stepping stone for the development of gepotidacin resistance.[9][11] No significant cross-resistance has been reported in some studies.[9]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results for gepotidacin against bacterial isolates.
-
Possible Cause 1: Presence of unknown gyrA or parC mutations.
-
Solution: Perform DNA sequencing of the quinolone resistance-determining regions (QRDRs) of both gyrA and parC genes to identify any mutations. Compare the sequences to a wild-type reference strain.
-
-
Possible Cause 2: Contribution of other resistance mechanisms.
-
Possible Cause 3: Experimental variability.
-
Solution: Ensure strict adherence to standardized MIC testing protocols (e.g., CLSI or EUCAST guidelines). Use appropriate quality control strains in every assay to validate the results.
-
Problem 2: Difficulty amplifying the gyrA or parC QRDR by PCR.
-
Possible Cause 1: Suboptimal primer design.
-
Solution: Verify that the primers are specific to the target genes of the bacterial species being tested and that they flank the QRDR. Check for primer-dimer formation and secondary structures using appropriate software.
-
-
Possible Cause 2: Poor DNA quality.
-
Solution: Assess the purity and concentration of the extracted genomic DNA using spectrophotometry (A260/A280 ratio) and fluorometry. If the quality is low, re-extract the DNA using a reliable method.
-
-
Possible Cause 3: Incorrect PCR conditions.
-
Solution: Optimize the PCR annealing temperature using a gradient PCR. Adjust the extension time and the concentration of MgCl2 and dNTPs as needed.
-
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for gepotidacin against various bacterial isolates, including those with specific resistance mechanisms.
Table 1: Gepotidacin MICs for Uropathogens from EAGLE-2 and EAGLE-3 Trials [13]
| Organism | Drug-Resistant Phenotype | Gepotidacin MIC90 (µg/mL) |
| Escherichia coli | Overall | 4 |
| Fluoroquinolone-Resistant (FQ-R) | Similar to overall species | |
| ESBL-producing (ESBL+) | Similar to overall species | |
| Klebsiella pneumoniae | Overall | Not specified |
| Nitrofurantoin-Resistant | Similar to overall species | |
| Proteus mirabilis | Overall | Not specified |
| Sulfamethoxazole-Trimethoprim-Resistant (SXT-R) | Similar to overall species | |
| Staphylococcus saprophyticus | Overall | 0.25 |
| Enterococcus faecalis | Overall | 2 |
Table 2: Gepotidacin MICs for Neisseria gonorrhoeae with Specific Mutations [9][10]
| GyrA Alteration | ParC Alteration | Gepotidacin MIC (mg/L) |
| Wild-type | Wild-type | 0.032 - 4 |
| None | D86N | 1 |
| A92T | D86N | Higher than ParC D86N alone |
| A92P | D86N | 0.125 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), sterile 96-well microtiter plates, bacterial inoculum, gepotidacin stock solution.
-
Prepare Gepotidacin Dilutions: Perform serial two-fold dilutions of gepotidacin in CAMHB in the microtiter plates to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the gepotidacin dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of gepotidacin that completely inhibits visible bacterial growth.
Protocol 2: PCR Amplification and Sanger Sequencing of gyrA and parC QRDRs
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial kit or a standard phenol-chloroform extraction method.
-
Primer Design: Design or obtain primers that specifically amplify the QRDRs of the gyrA and parC genes of the target bacterial species.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted gDNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Verify the PCR product size by agarose gel electrophoresis.
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a commercial PCR purification kit.
-
Sanger Sequencing:
-
Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
Receive the sequencing results as chromatograms and text files.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequences to obtain a consensus sequence.
-
Align the consensus sequence with a wild-type reference sequence for gyrA and parC from a susceptible strain.
-
Identify any nucleotide changes and translate them to determine the resulting amino acid substitutions.
-
Visualizations
Caption: Experimental workflow for gyrA/parC mutation analysis.
Caption: Gepotidacin's mechanism of action and resistance.
References
- 1. blujepahcp.com [blujepahcp.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran | Brazilian Journal of Microbiology [elsevier.es]
- 5. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico gepotidacin target mining among 33 213 global Neisseria gonorrhoeae genomes from 1928 to 2023 combined with gepotidacin MIC testing of 22 gonococcal isolates with different GyrA and ParC substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico gepotidacin target mining among 33 213 global Neisseria gonorrhoeae genomes from 1928 to 2023 combined with gepotidacin MIC testing of 22 gonococcal isolates with different GyrA and ParC substitutions - UCL Discovery [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Gepotidacin Hydrochloride MIC Determination: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gepotidacin hydrochloride. Our aim is to address common issues encountered during Minimum Inhibitory Concentration (MIC) determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gepotidacin?
Gepotidacin is a first-in-class triazaacenaphthylene antibacterial agent.[1][2] It functions by inhibiting bacterial DNA replication through a novel mechanism that involves the selective inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5][6] This dual-targeting mechanism is distinct from other antibiotic classes, including fluoroquinolones, which allows Gepotidacin to be effective against bacteria that have developed resistance to other drugs.[3][5]
Q2: What are the approved clinical indications for Gepotidacin?
As of March 2025, Gepotidacin (brand name Blujepa) is FDA-approved for the treatment of uncomplicated urinary tract infections (uUTIs) in female adolescents and adults.[6][7]
Q3: Which quality control (QC) strains should I use for Gepotidacin MIC testing?
The selection of a QC strain is dependent on the organism being tested. For Neisseria gonorrhoeae, the recommended QC strain for agar dilution is ATCC 49226, with an established MIC range of 0.25 to 1 µg/mL.[1][2][8] For other organisms, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, CLSI-accepted QC ranges for Gepotidacin are available.[9]
Troubleshooting Guide
Issue 1: My Gepotidacin MIC values are consistently higher than the expected range for my QC strain.
There are several factors that could lead to elevated MIC values. Consider the following troubleshooting steps:
-
Verify Inoculum Density: A higher than recommended inoculum concentration can lead to significantly increased MIC values.[10] For broth microdilution, an inoculum of 10^7 CFU/mL has been shown to result in higher MICs.[10] Ensure your inoculum preparation is accurate and reproducible.
-
Check Incubation Conditions: Incubation in the presence of CO2, particularly 10% CO2, can increase Gepotidacin MICs for some species when using the agar dilution method.[10][11]
-
Assess Media pH: A lower pH of the testing medium (e.g., pH 5.5) has been demonstrated to increase Gepotidacin MIC values for S. aureus and E. coli.[10]
-
Confirm Media Type: The type of media used can impact MIC results.[11] Ensure you are using the recommended medium for the specific organism and testing method.
Issue 2: I am observing poor growth of my organism in the MIC assay.
-
Inappropriate Media or Supplements: Ensure that the growth medium contains all the necessary supplements for the specific organism being tested. For example, fastidious organisms may require specific additives.
-
Incorrect Incubation Environment: Verify that the incubation temperature and atmospheric conditions (e.g., CO2 levels) are optimal for the growth of your test organism.
-
Low Inoculum Concentration: An inoculum that is too low may result in insufficient growth for accurate MIC determination.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a general guideline and should be adapted based on the specific organism and CLSI (or other relevant) guidelines.
-
Prepare Gepotidacin Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile distilled water with 0.1% DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the Gepotidacin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Inoculum: Culture the test organism on an appropriate agar plate. Select several colonies and suspend them in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Inoculate Microtiter Plate: Add the standardized inoculum to each well of the microtiter plate containing the Gepotidacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubate: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for many common pathogens).
-
Determine MIC: The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth of the organism.
Agar Dilution MIC Assay
-
Prepare Gepotidacin-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of Gepotidacin.
-
Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method.
-
Inoculate Plates: Spot a standardized volume of the inoculum onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubate: Incubate the plates under the appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration of Gepotidacin that prevents the growth of the organism.
Quantitative Data Summary
Table 1: Gepotidacin Quality Control (QC) MIC Ranges
| QC Strain | Testing Method | Recommended MIC Range (µg/mL) |
| Neisseria gonorrhoeae ATCC 49226 | Agar Dilution | 0.25 - 1[1][2][8] |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | Refer to CLSI documentation[9] |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | Refer to CLSI documentation[9] |
Table 2: Impact of Experimental Variables on Gepotidacin MIC
| Variable | Condition | Observed Effect on Gepotidacin MIC | Affected Organisms | Reference |
| Inoculum Concentration | 10^7 CFU/mL (Broth Microdilution) | Increased MIC | S. aureus, E. coli, S. pneumoniae | [10] |
| 2 x 10^6 CFU/spot (Agar Dilution) | Increased MIC | S. aureus, E. coli, S. pneumoniae | [10] | |
| pH | pH 5.5 | Increased MIC | S. aureus, E. coli | [10] |
| CO2 Incubation | 10% CO2 (Agar Dilution) | Increased MIC | S. aureus, S. pneumoniae, E. coli | [10] |
| Presence of Urine | 100% Urine | Minimal increase in MIC | E. coli, S. saprophyticus | [12] |
| Testing Method | Broth Microdilution vs. Agar Dilution | Slightly higher MICs with Broth Microdilution | E. coli, S. pyogenes | [13] |
Visualizations
Caption: A generalized experimental workflow for MIC determination.
Caption: A troubleshooting decision tree for unexpected MIC results.
Caption: Key factors influencing Gepotidacin MIC determination.
References
- 1. Multicenter Investigation of Gepotidacin (GSK2140944) Agar Dilution Quality Control Determinations for Neisseria gonorrhoeae ATCC 49226 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. blujepahcp.com [blujepahcp.com]
- 5. droracle.ai [droracle.ai]
- 6. Gepotidacin - Wikipedia [en.wikipedia.org]
- 7. urologytimes.com [urologytimes.com]
- 8. jmilabs.com [jmilabs.com]
- 9. In vitro activity of gepotidacin and comparator antimicrobials against isolates of nontuberculous mycobacteria (NTM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of MIC and Disk Diffusion Testing Variables for Gepotidacin and Comparator Agents against Select Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the effect of urine on the in vitro activity of gepotidacin and levofloxacin against Escherichia coli, Staphylococcus epidermidis, and Staphylococcus saprophyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in Gepotidacin assays
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Gepotidacin. It aims to address common issues related to poor reproducibility in assays designed to evaluate the efficacy and mechanism of this novel antibiotic.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Gepotidacin and what is its mechanism of action?
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication.[1][2] It employs a novel, dual-targeting mechanism by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3][4][5] This inhibition occurs at a binding site distinct from that of fluoroquinolones, allowing Gepotidacin to remain active against many fluoroquinolone-resistant strains.[1][6] The well-balanced inhibition of both enzymes blocks DNA replication, leading to bacterial cell death.[1][7]
Q2: What are the primary assays used to characterize Gepotidacin's activity?
The most common assays include:
-
Antimicrobial Susceptibility Testing (AST): Broth microdilution and agar dilution are standard methods to determine the Minimum Inhibitory Concentration (MIC) against various bacterial pathogens.[6][8]
-
Enzyme Inhibition Assays: These assays directly measure the effect of Gepotidacin on its target enzymes. Key examples are DNA supercoiling assays for gyrase and DNA decatenation assays for topoisomerase IV.[9]
-
DNA Cleavage Assays: Used to confirm that Gepotidacin stabilizes the enzyme-DNA complex, leading to DNA strand breaks.[9]
-
Time-Kill Kinetic Assays: These experiments determine the bactericidal or bacteriostatic rate of Gepotidacin over time.
Q3: My Gepotidacin MIC results are highly variable between experiments. What are the most likely causes?
Poor reproducibility in Gepotidacin MIC assays often stems from subtle variations in experimental conditions. A study focused on Neisseria gonorrhoeae highlighted that Gepotidacin MIC values are particularly sensitive to changes in media type, inoculum density, pH, and CO2 concentration during incubation.[8] Ensuring these parameters are strictly controlled is critical for achieving consistent results.
Q4: Could bacterial resistance be the reason for observing higher or inconsistent MIC values?
Yes, this is a possibility, especially in experiments involving serial passage or prolonged exposure. While Gepotidacin's dual-targeting mechanism reduces the likelihood of resistance development, it is not immune.[5][10] Two primary mechanisms have been identified:
-
Target-Site Mutations: Concurrent mutations in the genes encoding both DNA gyrase (gyrA) and topoisomerase IV (parC) are required to significantly reduce Gepotidacin susceptibility.[9][10]
-
Efflux Pumps: Increased activity of bacterial efflux pumps can result in a modest (2- to 4-fold) increase in the MIC.[2]
Q5: Where can I find reference MIC values for Gepotidacin against common pathogens?
Published in vitro studies provide expected MIC ranges for Gepotidacin. These values can serve as a benchmark for your experiments. See the data summary in Table 1 below for MIC90 values against a panel of clinically relevant bacteria.
Section 2: Visual Guides & Diagrams
Gepotidacin's Dual-Target Mechanism of Action
Caption: Gepotidacin inhibits bacterial DNA gyrase and topoisomerase IV.
Troubleshooting Workflow for Inconsistent MIC Assays
Caption: A step-by-step guide to diagnosing inconsistent MIC results.
Workflow for Investigating Potential Gepotidacin Resistance
References
- 1. droracle.ai [droracle.ai]
- 2. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gepotidacin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Gepotidacin used for? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. blujepahcp.com [blujepahcp.com]
- 8. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Preventing on-therapy resistance to Gepotidacin hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gepotidacin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Gepotidacin is a first-in-class triazaacenaphthylene antibacterial agent.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial DNA replication through a novel, dual-targeting mechanism. It selectively binds to and inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] This binding is distinct from that of other antibiotic classes, including fluoroquinolones.[1][2] By inhibiting both enzymes, Gepotidacin disrupts the management of DNA topology during replication, transcription, and cell division, ultimately leading to bacterial cell death.[1][2][4]
Q2: What is the rationale behind Gepotidacin's potential for a low propensity to develop resistance?
A2: The dual-targeting mechanism of Gepotidacin is key to its low potential for resistance development.[5][6][7][8] For a bacterium to develop significant resistance, it would likely need to acquire simultaneous mutations in the genes encoding both DNA gyrase and topoisomerase IV.[5][6][7][8] The probability of two independent, specific mutations occurring concurrently is significantly lower than that of a single mutation, which is often the case for antibiotics with a single target.[7]
Q3: Have any resistance mechanisms to Gepotidacin been identified?
A3: While Gepotidacin has a low propensity for resistance development, potential mechanisms have been identified. These include:
-
Target-specific mutations: Alterations in the gyrA and gyrB genes (encoding DNA gyrase) and/or the parC and parE genes (encoding topoisomerase IV) can reduce Gepotidacin's activity. However, a single mutation may not have a significant impact.[4][5] For instance, in Neisseria gonorrhoeae, reduced susceptibility required concurrent mutations in both enzymes.[5]
-
Efflux pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in E. coli, may contribute to reduced susceptibility by actively transporting the drug out of the bacterial cell.[9][10][11] This mechanism has been shown to cause a modest 2- to 4-fold increase in the minimum inhibitory concentration (MIC).[9]
-
Plasmid-mediated quinolone resistance genes: The presence of genes like qnr could potentially impact Gepotidacin's activity.[4]
Q4: What is the known in vitro activity of Gepotidacin against common pathogens?
A4: Gepotidacin has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[2][7][12] Below is a summary of its activity against key uropathogens from recent surveillance studies.
| Pathogen | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 3,560 | 2 | 2 |
| Staphylococcus saprophyticus | 344 | 0.12 | 0.25 |
| Klebsiella pneumoniae | 114 | - | - |
| Proteus mirabilis | 67 | - | - |
| Enterococcus faecalis | - | - | 2 |
Data compiled from multiple sources.[13][14][15]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) in vitro.
Possible Cause 1: Spontaneous mutations in target genes.
-
Troubleshooting Steps:
-
Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes of the resistant isolates.[11]
-
Compare the sequences to a susceptible, wild-type control strain to identify any amino acid substitutions.
-
Note that single mutations may only lead to a modest increase in MIC; significant resistance often requires mutations in both target enzymes.[5]
-
Possible Cause 2: Efflux pump overexpression.
-
Troubleshooting Steps:
-
Perform MIC testing in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).
-
A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[9]
-
Issue 2: Development of resistance during prolonged in vitro experiments (e.g., hollow-fiber models).
Possible Cause: Suboptimal drug exposure.
-
Troubleshooting Steps:
-
Ensure that the simulated pharmacokinetic profile in the in vitro model achieves the target exposure levels. For N. gonorrhoeae, a free drug area under the curve to MIC ratio (fAUC/MIC) of 46 has been identified as a resistance suppression target.[16]
-
In a 7-day hollow-fiber in vitro infection model with N. gonorrhoeae, single or divided doses totaling at least 4.5g prevented resistance amplification.[17][18]
-
If resistance emerges, isolate the resistant colonies and characterize the resistance mechanism as described in "Issue 1."
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Gepotidacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with 0.1% DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the Gepotidacin stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Gepotidacin that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Kinetics Assay
-
Preparation: Prepare tubes containing CAMHB with various concentrations of Gepotidacin (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Gepotidacin concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Visualizations
Caption: Gepotidacin's dual-inhibition mechanism of action.
Caption: Potential pathways to Gepotidacin resistance.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Gepotidacin - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gepotidacin could help fight antibiotic resistance on two fronts | Drug Discovery News [drugdiscoverynews.com]
- 7. What is Gepotidacin used for? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose selection for a phase III study evaluating gepotidacin (GSK2140944) in the treatment of uncomplicated urogenital gonorrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Impact of media composition on Gepotidacin hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the accurate in vitro assessment of Gepotidacin hydrochloride activity. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gepotidacin?
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic.[1] It exhibits a novel mechanism of action that involves the inhibition of bacterial DNA replication through the selective and balanced inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit).[2] This dual-targeting mechanism is distinct from that of fluoroquinolones, allowing Gepotidacin to be effective against strains resistant to other antibiotics.[2]
Q2: Which susceptibility testing method is recommended for Gepotidacin?
The Clinical and Laboratory Standards Institute (CLSI) recommends the broth microdilution (BMD) method for determining the minimum inhibitory concentration (MIC) of Gepotidacin for most common pathogens.[3] For fastidious organisms like Neisseria gonorrhoeae, the agar dilution method is the recommended reference standard.[4]
Q3: What are the established quality control (QC) ranges for Gepotidacin MIC testing?
CLSI has established QC ranges for Gepotidacin against specific reference strains to ensure the accuracy and reproducibility of test results. For Neisseria gonorrhoeae ATCC 49226 tested by agar dilution, the acceptable MIC range is 0.25–1 µg/mL.[4] It is crucial to perform QC testing each time an experiment is conducted and to ensure that the results for the QC strains fall within the established ranges.
Troubleshooting Guide
This guide addresses potential issues that may arise during the in vitro susceptibility testing of Gepotidacin.
Issue 1: Inconsistent or unexpected MIC values.
| Potential Cause | Recommended Action |
| Incorrect Inoculum Concentration | An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely reduced MICs. Prepare the inoculum to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1] |
| Improper Incubation Conditions | Variations in temperature and CO₂ concentration can affect bacterial growth and, consequently, MIC results. For most non-fastidious bacteria, incubate at 35°C ± 2°C in ambient air for 16-20 hours. For S. aureus and S. pneumoniae, incubation in 5-10% CO₂ can lead to increased Gepotidacin MICs in agar dilution methods.[1] |
| Variation in Media Composition | The use of different brands or lots of Mueller-Hinton Broth (MHB) can introduce variability. Ensure the use of cation-adjusted MHB (CAMHB) as recommended by CLSI. Variations in the concentrations of divalent cations like Ca²⁺ and Mg²⁺ can impact the activity of some antibiotics. |
| Incorrect pH of the Medium | The pH of the test medium can influence the activity of Gepotidacin. For S. aureus and E. coli, a lower pH of 5.5 has been shown to increase Gepotidacin MICs.[1] Ensure the pH of the prepared medium is within the recommended range (typically 7.2-7.4). |
Issue 2: Trailing endpoints or hazy growth in microdilution wells.
| Potential Cause | Recommended Action |
| Drug Stability or Binding | While not extensively reported for Gepotidacin, some compounds can degrade or bind to plastic over the incubation period, leading to reduced effective concentrations and trailing. Ensure proper storage of the drug stock solution and use polypropylene plates if plastic binding is suspected. |
| Bacteriostatic vs. Bactericidal Activity | Trailing can sometimes be observed with bacteriostatic agents. Gepotidacin is generally considered bactericidal.[1] If trailing is consistently observed, consider performing a minimum bactericidal concentration (MBC) assay to confirm its killing activity. |
| Contamination | Contamination of the bacterial culture or reagents can lead to atypical growth patterns. Always use aseptic techniques and perform purity checks of the inoculum. |
Data on the Impact of Media Composition and Test Conditions
The following tables summarize the quantitative effects of various experimental parameters on Gepotidacin's in vitro activity.
Table 1: Effect of pH on Gepotidacin MICs (µg/mL) in Broth Microdilution
| Organism | pH 7.2-7.4 (Reference) | pH 5.5 | Mean Dilution Difference |
| S. aureus | (Baseline MIC) | Increased MIC | 1.4 |
| E. coli | (Baseline MIC) | Increased MIC | 1.4 |
| Data sourced from a study analyzing testing variables for Gepotidacin.[1] |
Table 2: Effect of CO₂ Incubation on Gepotidacin Agar Dilution MICs (µg/mL)
| Organism | Ambient Air (Reference) | 5% CO₂ | 10% CO₂ | Mean Dilution Difference (10% CO₂) |
| S. aureus | (Baseline MIC) | Higher MIC | Higher MIC | 1.7 |
| S. pneumoniae | (Baseline MIC) | - | Higher MIC | 0.7 |
| E. coli | (Baseline MIC) | Higher MIC | Higher MIC | 0.8 |
| Data sourced from a study analyzing testing variables for Gepotidacin.[1] |
Table 3: Impact of Urine on Gepotidacin MICs (µg/mL) against Uropathogens
| Organism | CAMHB (Reference) | 100% Urine | Mean Dilution Difference |
| E. coli | (Baseline MIC) | Increased MIC | 1.5 |
| S. saprophyticus | (Baseline MIC) | Increased MIC | 1.2 |
| Data from a study on the effect of urine on Gepotidacin activity. |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) Susceptibility Testing for Gepotidacin (Adapted from CLSI M07)
This protocol outlines the steps for determining the MIC of Gepotidacin against non-fastidious bacteria.
-
Preparation of Gepotidacin Stock Solution:
-
Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent (e.g., sterile distilled water with DMSO if necessary).
-
Sterilize the stock solution by membrane filtration if not prepared aseptically.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the Gepotidacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 64 µg/mL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth.
-
Visualizations
Caption: Gepotidacin's dual inhibition pathway.
Caption: Broth microdilution workflow for Gepotidacin.
Caption: Troubleshooting inconsistent MIC results.
References
- 1. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter Investigation of Gepotidacin (GSK2140944) Agar Dilution Quality Control Determinations for Neisseria gonorrhoeae ATCC 49226 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Gepotidacin Hydrochloride vs. Fluoroquinolones
A new class of antibiotics, triazaacenaphthylenes, represented by gepotidacin, is emerging as a critical tool in the fight against antimicrobial resistance. This guide provides a detailed comparison of the mechanism of action of gepotidacin hydrochloride and the well-established fluoroquinolone class of antibiotics, supported by experimental data for researchers, scientists, and drug development professionals.
Gepotidacin and fluoroquinolones both target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. However, their distinct mechanisms of inhibition at the molecular level lead to significant differences in their activity, particularly against drug-resistant bacterial strains.
Differentiated Mechanisms of Action
Fluoroquinolones inhibit bacterial DNA synthesis by stabilizing a ternary complex of the topoisomerase and cleaved DNA. This stabilization leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[1] In contrast, gepotidacin binds to a different site on the enzyme-DNA complex. This unique binding interaction also inhibits the religation of the cleaved DNA but primarily results in the formation of single-stranded DNA breaks.[1] This fundamental difference in the nature of the DNA damage induced is a key factor in gepotidacin's ability to overcome fluoroquinolone resistance.
dot
Caption: Comparative mechanism of action of Gepotidacin and Fluoroquinolones.
Quantitative Performance Data
The biochemical potency and antibacterial activity of gepotidacin and the fluoroquinolone ciprofloxacin have been directly compared in various studies. The following tables summarize key quantitative data.
Table 1: Biochemical Potency against E. coli Topoisomerases
| Compound | Target Enzyme | IC50 (µM) |
| Gepotidacin | DNA Gyrase | 0.32 ± 0.17 |
| Topoisomerase IV | 0.34 ± 0.09 | |
| Ciprofloxacin | DNA Gyrase | 0.33 ± 0.12 |
| Topoisomerase IV | 2.47 ± 0.48 | |
| Data from "Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting".[1] |
Table 2: Antibacterial Activity against E. coli
| Strain | Compound | MIC90 (µg/mL) |
| Ciprofloxacin-Susceptible E. coli | Gepotidacin | 2 |
| Ciprofloxacin | ≤0.015 | |
| Ciprofloxacin-Resistant E. coli | Gepotidacin | 4 |
| Ciprofloxacin | >4 | |
| Data compiled from multiple surveillance studies.[2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of gepotidacin and fluoroquinolones.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 175 mM potassium glutamate, 5 mM MgCl2, 50 µg/mL bovine serum albumin, 1.5 mM ATP, and 5 nM relaxed pBR322 plasmid DNA.
-
Compound Incubation: Add varying concentrations of the test compound (gepotidacin or ciprofloxacin) to the reaction mixture and incubate.
-
Enzyme Addition: Initiate the reaction by adding 5 nM of E. coli DNA gyrase (1:1 ratio of GyrA to GyrB subunits).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel.
-
Data Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity.
dot
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) catenated kinetoplast DNA (kDNA).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 25 mM NaCl, 1.5 mM ATP, and 5 nM kDNA.
-
Compound Incubation: Add varying concentrations of the test compound to the reaction mixture.
-
Enzyme Addition: Start the reaction by adding 1 nM of E. coli topoisomerase IV (1:1 ratio of ParC to ParE subunits).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Terminate the reaction with a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the decatenated DNA products on a 1% agarose gel.
-
Data Analysis: Stain the gel with ethidium bromide and visualize under UV light. The IC50 is the compound concentration that inhibits 50% of the decatenation activity.
DNA Cleavage Assay
This assay is used to determine the type of DNA strand breaks (single or double) induced by the compounds.
Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay but with supercoiled pBR322 DNA as the substrate.
-
Compound and Enzyme Addition: Add the test compound and the respective topoisomerase (DNA gyrase or topoisomerase IV).
-
Incubation: Incubate the mixture to allow for the formation of the enzyme-DNA-drug complex and subsequent DNA cleavage.
-
Denaturation: Add SDS to denature the enzyme and release the cleaved DNA.
-
Agarose Gel Electrophoresis: Analyze the DNA on a 1% agarose gel. Single-stranded breaks will result in nicked circular DNA, while double-stranded breaks will produce linear DNA.
-
Quantification: Quantify the amount of nicked and linear DNA to determine the nature and extent of DNA cleavage.
Conclusion
Gepotidacin demonstrates a novel mechanism of action that differentiates it from fluoroquinolones. Its ability to induce single-stranded DNA breaks and its potent, well-balanced dual-targeting of both DNA gyrase and topoisomerase IV contribute to its efficacy against both fluoroquinolone-susceptible and -resistant strains. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the potential of this new class of antibiotics.
References
- 1. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of gepotidacin against urine isolates of Escherichia coli from outpatient departments in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Gepotidacin vs. Nitrofurantoin: A Comparative Analysis for the Treatment of Uncomplicated Urinary Tract Infections (uUTIs)
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical trial data of Gepotidacin and the current standard of care, Nitrofurantoin, for the treatment of uncomplicated urinary tract infections (uUTIs).
The emergence of antibiotic resistance necessitates the development of novel therapeutic agents for common bacterial infections. Gepotidacin, a first-in-class, oral triazaacenaphthylene antibiotic, presents a promising new option for the treatment of uncomplicated urinary tract infections (uUTIs), a condition predominantly affecting women.[1] This guide provides a detailed comparison of Gepotidacin with Nitrofurantoin, a long-standing first-line therapy for uUTIs.[2] The analysis is based on data from the pivotal phase III clinical trials, EAGLE-2 and EAGLE-3, which evaluated the efficacy and safety of Gepotidacin against Nitrofurantoin.[3][4]
Comparative Efficacy: Key Clinical Trial Findings
The EAGLE-2 and EAGLE-3 trials were randomized, double-blind, non-inferiority studies that assessed the efficacy of Gepotidacin compared to Nitrofurantoin in female patients aged 12 years and older with uUTIs.[3][4] The primary endpoint for both trials was the therapeutic success rate, a composite of clinical resolution and microbiological eradication of the causative pathogen at the test-of-cure visit (days 10-13).[5]
The results demonstrated that Gepotidacin was non-inferior to Nitrofurantoin in the EAGLE-2 trial and superior to Nitrofurantoin in the EAGLE-3 trial in achieving therapeutic success.[1][6]
Quantitative Data Summary
| Outcome Measure | Gepotidacin | Nitrofurantoin | Trial |
| Therapeutic Success Rate | 50.6% | 47.0% | EAGLE-2[7][8] |
| 58.5% | 43.6% | EAGLE-3[7][8] | |
| Microbiological Success Rate | 72.2% | 57.2% | EAGLE-3[7] |
Adverse Events
The most frequently reported adverse event for Gepotidacin was diarrhea, while nausea was the most common for Nitrofurantoin.[6] The majority of adverse events for both treatments were mild to moderate in severity.[9]
| Adverse Event | Gepotidacin | Nitrofurantoin | Trial |
| Diarrhea | 14% | - | EAGLE-2[6] |
| 18% | - | EAGLE-3[6] | |
| Nausea | - | 4% | EAGLE-2 & EAGLE-3[6] |
Experimental Protocols: The EAGLE-2 and EAGLE-3 Trials
The EAGLE-2 and EAGLE-3 trials were near-identical in their design to ensure robust and comparable data.[3][4]
Study Design: Phase III, randomized, multicenter, parallel-group, double-blind, double-dummy, comparator-controlled, non-inferiority studies.[3][4]
Participant Population: Non-pregnant females aged 12 years or older with symptoms of an uncomplicated UTI (at least two of the following: dysuria, urinary frequency, urinary urgency, or lower abdominal pain) and evidence of a uropathogen in their urine.[9]
Dosing Regimen:
-
Gepotidacin Group: 1500 mg of Gepotidacin orally twice daily for 5 days, plus a placebo matching Nitrofurantoin.[3][4]
-
Nitrofurantoin Group: 100 mg of Nitrofurantoin orally twice daily for 5 days, plus a placebo matching Gepotidacin.[3][4]
Primary Endpoint: The primary therapeutic endpoint was a composite of clinical and microbiological efficacy.[3][4]
-
Clinical Success: Complete resolution of the baseline signs and symptoms of acute cystitis without the need for additional antibiotic use.[5]
-
Microbiological Success: Eradication of the qualifying uropathogen (reduction from ≥10^5 CFU/mL to <10^3 CFU/mL) without additional antibiotic use.[5]
Data Analysis: The primary analysis was conducted on the microbiological intent-to-treat population, which included patients who received at least one dose of the study drug and had a qualifying uropathogen at baseline that was susceptible to nitrofurantoin.[10]
Experimental workflow of the EAGLE-2 and EAGLE-3 clinical trials.
Mechanisms of Action: A Tale of Two Pathways
Gepotidacin and Nitrofurantoin employ distinct mechanisms to exert their bactericidal effects.
Gepotidacin: This novel antibiotic inhibits bacterial DNA replication through a unique dual-targeting mechanism. It selectively binds to two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12] This dual inhibition prevents the proper functioning of these enzymes, ultimately leading to bacterial cell death.[11] A key advantage of this mechanism is its effectiveness against bacteria that have developed resistance to other antibiotics, such as fluoroquinolones, which target the same enzymes but at different binding sites.[11]
Nitrofurantoin: The mechanism of action for Nitrofurantoin is more complex and multifaceted.[13] Inside the bacterial cell, Nitrofurantoin is reduced by bacterial flavoproteins to highly reactive intermediates.[2][14] These intermediates can then damage bacterial DNA, inhibit ribosomal proteins leading to the cessation of protein synthesis, and interfere with other crucial metabolic processes, including the citric acid cycle and cell wall synthesis.[13][14][15] This multi-targeted approach is believed to contribute to the low rates of acquired bacterial resistance to Nitrofurantoin.[2]
Mechanisms of action for Gepotidacin and Nitrofurantoin.
Conclusion
The clinical data from the EAGLE-2 and EAGLE-3 trials support Gepotidacin as an effective and well-tolerated oral antibiotic for the treatment of uncomplicated urinary tract infections. Its novel dual-targeting mechanism of action provides a valuable alternative to existing therapies, particularly in the context of rising antibiotic resistance. While Nitrofurantoin remains a reliable first-line agent with a low propensity for resistance development, Gepotidacin offers a new therapeutic option with demonstrated non-inferiority and, in one major trial, superiority. The distinct adverse event profiles of the two drugs also provide clinicians with important considerations for individual patient management. Further research and post-market surveillance will continue to define the role of Gepotidacin in the evolving landscape of infectious disease treatment.
References
- 1. biopharma-asia.com [biopharma-asia.com]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blujepahcp.com [blujepahcp.com]
- 6. Is gepotidacin as effective as nitrofurantoin in uncomplicated UTI in females? | epocrates [epocrates.com]
- 7. urologytimes.com [urologytimes.com]
- 8. jwatch.org [jwatch.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. journals.asm.org [journals.asm.org]
- 11. droracle.ai [droracle.ai]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gepotidacin Hydrochloride: Efficacy Validated by fAUC/MIC Ratio
For Researchers, Scientists, and Drug Development Professionals
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic engineered to combat challenging bacterial infections, including those caused by drug-resistant pathogens.[1][2] Its novel mechanism of action and promising clinical data have positioned it as a significant development in the fight against antimicrobial resistance. This guide provides an objective comparison of Gepotidacin's performance, supported by experimental data, with a focus on the pharmacokinetic/pharmacodynamic (PK/PD) index of free drug area under the concentration-time curve to minimum inhibitory concentration (fAUC/MIC) ratio—a key predictor of its antibacterial efficacy.[3][4]
Mechanism of Action: A Dual-Targeting Approach
Gepotidacin disrupts bacterial DNA replication through a unique mechanism that involves the well-balanced, dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] It binds to a site on these enzymes that is distinct from that of fluoroquinolones, allowing it to remain effective against many fluoroquinolone-resistant strains.[6][7]
This dual-targeting is crucial because concurrent mutations in both enzymes are required to significantly reduce Gepotidacin's susceptibility, suggesting a low potential for the development of target-mediated resistance.[5] Unlike fluoroquinolones, which primarily induce double-stranded DNA breaks, Gepotidacin enhances the formation of stable, single-stranded DNA breaks, a distinct process that leads to bacterial cell death.[1]
References
- 1. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 trial suggests gepotidacin could be a new treatment option for gonorrhea | CIDRAP [cidrap.umn.edu]
- 3. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. droracle.ai [droracle.ai]
- 7. Portico [access.portico.org]
Gepotidacin Clinical Trial Endpoints: A Comparative Analysis for Researchers
This guide provides a detailed comparison of the clinical trial endpoints for Gepotidacin hydrochloride in the treatment of uncomplicated urinary tract infections (uUTI) and urogenital gonorrhea. The performance of Gepotidacin is evaluated against established standard-of-care treatments, supported by data from pivotal clinical trials. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of Gepotidacin's clinical development program.
Gepotidacin for Uncomplicated Urinary Tract Infections (uUTI)
Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, has been investigated in two pivotal Phase 3 clinical trials, EAGLE-2 (NCT04020341) and EAGLE-3 (NCT04187144), for the treatment of uncomplicated urinary tract infections in female adolescents and adults.[1][2] These trials were designed as randomized, multicenter, double-blind, double-dummy, non-inferiority studies comparing Gepotidacin to nitrofurantoin, a current first-line therapy for uUTI.[1][2]
Experimental Protocols: EAGLE-2 & EAGLE-3
The methodologies for the EAGLE-2 and EAGLE-3 trials were nearly identical to ensure robust and comparable data.[2]
Inclusion Criteria:
-
Female participants aged 12 years or older.[1]
-
Presence of two or more symptoms of uUTI (dysuria, frequency, urgency, or lower abdominal pain).[1]
-
A urine specimen positive for nitrites or leukocyte esterase.[3]
-
A qualifying uropathogen (≥10^5 CFU/mL) susceptible to nitrofurantoin in the baseline urine culture for the primary efficacy analysis.[1]
Exclusion Criteria:
-
Male patients.
-
Complicated urinary tract infections.
-
Known or suspected pregnancy.
-
Hypersensitivity to the study medications.
Treatment Arms:
-
Gepotidacin: 1500 mg administered orally twice daily for 5 days.[1]
-
Nitrofurantoin: 100 mg administered orally twice daily for 5 days.[1]
Primary Efficacy Endpoint: The primary endpoint for both trials was the therapeutic success rate at the Test-of-Cure (TOC) visit (Day 10-13). Therapeutic success was a composite measure defined as:[1][3]
-
Clinical Success: Complete resolution of uUTI symptoms.
-
Microbiological Success: Reduction of the baseline qualifying uropathogen to <10³ CFU/mL.
Secondary Efficacy Endpoints: Key secondary endpoints included:
-
Clinical and microbiological success rates assessed individually at the TOC visit.
-
Therapeutic success at the follow-up visit (Day 28).
-
Efficacy against specific pathogens, including fluoroquinolone-resistant isolates.
Data Presentation: Gepotidacin vs. Nitrofurantoin for uUTI
The following table summarizes the primary efficacy endpoint data from the EAGLE-2 and EAGLE-3 trials.
| Clinical Trial | Treatment Arm | Therapeutic Success Rate (TOC Visit) |
| EAGLE-2 | Gepotidacin (1500 mg BID) | 50.6% |
| Nitrofurantoin (100 mg BID) | 47.0% | |
| EAGLE-3 | Gepotidacin (1500 mg BID) | 58.5% |
| Nitrofurantoin (100 mg BID) | 43.6% |
Data sourced from BioWorld article on GSK's oral antibiotic hitting endpoints in gonorrhea study.[4]
In the EAGLE-2 trial, Gepotidacin demonstrated non-inferiority to nitrofurantoin.[4] The EAGLE-3 trial not only met the non-inferiority criteria but also demonstrated the statistical superiority of Gepotidacin over nitrofurantoin in treating uncomplicated urinary tract infections.[4]
Gepotidacin for Uncomplicated Urogenital Gonorrhea
The EAGLE-1 (NCT04010539) Phase 3 clinical trial evaluated the efficacy and safety of Gepotidacin for the treatment of uncomplicated urogenital gonorrhea in adolescents and adults.[5][6] This was a randomized, multicenter, sponsor-blinded, non-inferiority study comparing Gepotidacin to a standard combination therapy of ceftriaxone plus azithromycin.[5]
Experimental Protocol: EAGLE-1
Inclusion Criteria:
-
Participants aged 12 years or older.[5]
-
Clinical suspicion of uncomplicated urogenital gonorrhea.[5]
-
A positive urogenital sample for Neisseria gonorrhoeae.[5]
Exclusion Criteria:
-
Complicated gonococcal infection.
-
Known hypersensitivity to the study medications.
-
Recent use of other antibiotics.
Treatment Arms:
-
Gepotidacin: Two oral doses of 3000 mg, administered 10-12 hours apart.[5]
-
Comparator: A single intramuscular dose of ceftriaxone (500 mg) plus a single oral dose of azithromycin (1 g).[5]
Primary Efficacy Endpoint: The primary endpoint was the culture-confirmed bacterial eradication of N. gonorrhoeae from the urogenital site at the Test-of-Cure (TOC) visit (Days 4-8).[5]
Secondary Efficacy Endpoints: Secondary endpoints included:
-
Microbiological eradication at rectal and pharyngeal sites.
-
Clinical cure assessment.
-
Safety and tolerability.
Data Presentation: Gepotidacin vs. Ceftriaxone plus Azithromycin for Gonorrhea
The following table summarizes the primary efficacy endpoint data from the EAGLE-1 trial.
| Clinical Trial | Treatment Arm | Microbiological Success Rate (TOC Visit) |
| EAGLE-1 | Gepotidacin (2 x 3000 mg) | 92.6% |
| Ceftriaxone (500 mg IM) + Azithromycin (1 g PO) | 91.2% |
Data sourced from a publication on the EAGLE-1 trial.[6]
The EAGLE-1 trial demonstrated that oral Gepotidacin was non-inferior to the combination of intramuscular ceftriaxone and oral azithromycin for the treatment of uncomplicated urogenital gonorrhea.[6]
Mechanism of Action and Signaling Pathways
Gepotidacin
Gepotidacin is a novel triazaacenaphthylene antibiotic that works by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for bacterial DNA replication, repair, and segregation. By binding to a novel site on these enzymes, Gepotidacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[8][9] This dual-targeting mechanism is believed to contribute to a lower potential for the development of resistance.[7]
Caption: Mechanism of action of Gepotidacin.
Comparator Drugs
-
Nitrofurantoin: After being metabolized by bacterial nitroreductases, nitrofurantoin generates reactive intermediates that non-specifically damage bacterial ribosomal proteins, DNA, and other macromolecules, thereby inhibiting protein synthesis, aerobic energy metabolism, and cell wall synthesis.[10]
-
Ceftriaxone: As a third-generation cephalosporin, ceftriaxone inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis.[11]
-
Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides.[12]
Experimental Workflow Diagram
The following diagram illustrates the general workflow of the pivotal Phase 3 clinical trials for Gepotidacin.
Caption: General workflow of Gepotidacin Phase 3 trials.
References
- 1. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK’s oral antibiotic hits endpoints in gonorrhea study | BioWorld [bioworld.com]
- 5. Efficacy and Safety of Gepotidacin as Treatment of Uncomplicated Urogenital Gonorrhea (EAGLE-1): Design of a Randomized, Comparator-Controlled, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uncomplicated Urinary Tract Infections: Developing Drugs for Treatment Guidance for Industry | FDA [fda.gov]
- 11. Uncomplicated Gonorrhea: Developing Drugs for Treatment | FDA [fda.gov]
- 12. FDA Gonorrhea Guidance Follows Now-Familiar Framework on Antibiotic Development | RAPS [raps.org]
A Head-to-Head Comparison of Gepotidacin and Ciprofloxacin for Uncomplicated Urinary Tract Infections
A new class of antibiotic, Gepotidacin, enters the clinical arena, offering a novel mechanism of action against key uropathogens. This guide provides a detailed, data-driven comparison with the widely used fluoroquinolone, ciprofloxacin, for researchers, scientists, and drug development professionals.
While direct head-to-head clinical trials comparing gepotidacin and ciprofloxacin for the treatment of uncomplicated urinary tract infections (uUTIs) are not available, a robust body of in vitro data and extensive clinical evaluation of gepotidacin against other standard-of-care agents provide a strong basis for a comparative analysis. Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, has demonstrated non-inferiority to nitrofurantoin in two large-scale Phase III clinical trials (EAGLE-2 and EAGLE-3) and, in one of these trials, showed statistical superiority.[1][2] Ciprofloxacin, a fluoroquinolone, has been a cornerstone of uUTI treatment, but its efficacy is increasingly threatened by rising resistance.
This guide will delve into the fundamental differences in their mechanisms of action, compare their in vitro activity against crucial uropathogens, including resistant strains, and detail the methodologies of the key clinical and preclinical studies that form the basis of our current understanding.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Both gepotidacin and ciprofloxacin target bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for bacterial DNA replication.[3][4] However, their interaction with these enzymes is fundamentally different.
Ciprofloxacin , a classic fluoroquinolone, inhibits the nicking and resealing activity of DNA gyrase and topoisomerase IV, leading to double-stranded DNA breaks and subsequent bacterial cell death.[4][5]
Gepotidacin also inhibits these enzymes but through a novel mechanism that is distinct from all other approved antibiotics.[3][6] It binds to a different site on the enzyme-DNA complex, providing a well-balanced, dual-targeting of both DNA gyrase and topoisomerase IV.[7] This unique binding mode results in the induction of single-stranded DNA breaks, a key differentiator from the double-stranded breaks caused by fluoroquinolones.[8] This novel mechanism is believed to lower the potential for rapid resistance development, as mutations in both enzymes would be required to significantly reduce susceptibility.[9]
Caption: Mechanism of action of Gepotidacin.
Caption: Mechanism of action of Ciprofloxacin.
In Vitro Activity: A Quantitative Comparison
In vitro susceptibility testing reveals gepotidacin's potent activity against key uropathogens, notably including strains resistant to ciprofloxacin. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative In Vitro Activity (MIC50/MIC90 in mg/L) Against Escherichia coli
| Antibiotic | All E. coli Isolates | Ciprofloxacin-Susceptible E. coli | Ciprofloxacin-Resistant E. coli | ESBL-producing E. coli |
| Gepotidacin | 2 / 4[1] | 2 / 4[1] | 2 / 4[1] | 2 / 4[10] |
| Ciprofloxacin | 0.015 / >4 | - | - | >4 / >4[10] |
MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates. ESBL: Extended-Spectrum Beta-Lactamase.
Gepotidacin's activity remains consistent against both ciprofloxacin-susceptible and ciprofloxacin-resistant E. coli isolates, with MIC90 values of 4 mg/L for both.[1] This is a critical advantage given the high rates of fluoroquinolone resistance. Gepotidacin also demonstrated potent activity against multidrug-resistant E. coli isolates, inhibiting 96.3% of such strains at concentrations of ≤4 μg/mL.
Table 2: In Vitro Activity (MIC50/MIC90 in mg/L) Against Other Uropathogens
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus saprophyticus | Gepotidacin | 0.12 | 0.12 |
| Enterococcus faecalis | Gepotidacin | 2 | 4 |
| Klebsiella pneumoniae | Gepotidacin | 4 | 32 |
| Proteus mirabilis | Gepotidacin | 4 | 16 |
Clinical Efficacy and Safety
As direct comparative trials with ciprofloxacin are unavailable, this section summarizes the pivotal Phase III trial results for gepotidacin in the treatment of uUTI.
The EAGLE-2 and EAGLE-3 trials were randomized, double-blind, non-inferiority studies that compared a 5-day course of oral gepotidacin (1500 mg twice daily) with oral nitrofurantoin (100 mg twice daily).[1]
Table 3: Therapeutic Success Rates in Phase III uUTI Trials (Gepotidacin vs. Nitrofurantoin)
| Trial | Gepotidacin Therapeutic Success | Nitrofurantoin Therapeutic Success | Outcome |
| EAGLE-2 | 50.6%[1] | 47.0%[1] | Non-inferiority met |
| EAGLE-3 | 58.5%[1] | 43.6%[1] | Non-inferiority and Superiority met |
Therapeutic success was a composite endpoint of clinical resolution and microbiological eradication at the Test-of-Cure visit (Days 10-13).[1]
The most frequently reported adverse event for gepotidacin in these trials was diarrhea, which was generally mild to moderate in severity.[3] Fluoroquinolones like ciprofloxacin are associated with a risk of arthropathy, but nonclinical studies in juvenile rats have shown no evidence of treatment-related arthropathy with gepotidacin.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity data presented were primarily generated using the broth microdilution (BMD) method, following the standards of the International Organization for Standardization (ISO) 20776-1 and the Clinical and Laboratory Standards Institute (CLSI).[1][6]
Protocol Overview:
-
Isolate Collection: Bacterial isolates, such as E. coli, were collected from urine samples of outpatients.[1]
-
Panel Preparation: BMD test panels were prepared with serial dilutions of gepotidacin and comparator antibiotics in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Panels were inoculated with a standardized bacterial suspension.
-
Incubation: The panels were incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Quality Control: Standard quality control strains, such as E. coli ATCC 25922 and Staphylococcus aureus ATCC 29213, were tested to ensure the accuracy of the results.[6]
Caption: Workflow for MIC determination.
Clinical Trial Methodology (EAGLE-2 & EAGLE-3)
The gepotidacin Phase III program for uUTI consisted of two near-identical, randomized, multicenter, double-blind, double-dummy, non-inferiority trials.
Protocol Overview:
-
Participants: Female participants aged 12 years and older with symptoms of an uncomplicated UTI.
-
Randomization: Participants were randomized on a 1:1 basis.
-
Treatment Arms:
-
Oral gepotidacin (1500 mg) plus placebo to nitrofurantoin, twice daily for 5 days.
-
Oral nitrofurantoin (100 mg) plus placebo to gepotidacin, twice daily for 5 days.
-
-
Primary Endpoint: The primary efficacy endpoint was the composite of clinical success (symptom resolution) and microbiological success (eradication of the baseline uropathogen) at the Test-of-Cure visit (Days 10-13).[1]
-
Key Populations: The primary analysis was conducted in individuals with a qualifying uropathogen (≥10^5 CFU/mL) that was susceptible to nitrofurantoin.
Conclusion
Gepotidacin represents a significant development in the fight against antimicrobial resistance in common infections like uUTIs. Its novel mechanism of action, which differs from fluoroquinolones, translates to potent in vitro activity against a broad range of uropathogens, including those resistant to ciprofloxacin and other antibiotics.[1][3] While direct clinical comparisons with ciprofloxacin are lacking, the robust data from the EAGLE program demonstrate its efficacy and acceptable safety profile against a current standard-of-care agent. For the research and drug development community, gepotidacin's unique dual-targeting mechanism offers a promising new scaffold for future antibiotic discovery and a valuable new option for clinicians facing the challenge of drug-resistant infections.
References
- 1. gsk.com [gsk.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. jwatch.org [jwatch.org]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
- 5. Efficacy and Safety of Gepotidacin as Treatment of Uncomplicated Urogenital Gonorrhea (EAGLE-1): Design of a Randomized, Comparator-Controlled, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Phase 2a Pharmacokinetic, Safety, and Exploratory Efficacy Evaluation of Oral Gepotidacin (GSK2140944) in Female Participants with Uncomplicated Urinary Tract Infection (Acute Uncomplicated Cystitis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Gepotidacin Hydrochloride: A Comparative Analysis of Non-Inferiority Trials in Uncomplicated Urinary Tract Infections
A new oral antibiotic, gepotidacin hydrochloride, has demonstrated non-inferiority and, in one instance, superiority to nitrofurantoin for the treatment of uncomplicated urinary tract infections (uUTIs), according to the pivotal EAGLE-2 and EAGLE-3 phase 3 clinical trials. This guide provides a detailed comparison of the trial design, outcomes, and methodologies for researchers, scientists, and drug development professionals.
Gepotidacin is a first-in-class, bactericidal, triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a novel mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1] This dual-target mechanism provides activity against a broad spectrum of uropathogens, including strains resistant to existing antibiotics.[2][3] The EAGLE (Efficacy of Antibacterial Gepotidacin Evaluated) program was designed to assess the efficacy and safety of gepotidacin compared to nitrofurantoin, a standard-of-care treatment for uUTIs.[4]
Trial Design and Demographics
The EAGLE-2 and EAGLE-3 trials were near-identical, phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority studies.[2][5] The trials enrolled non-pregnant female patients aged 12 years and older with symptoms of an uncomplicated urinary tract infection.[2]
| Trial Characteristic | EAGLE-2 | EAGLE-3 |
| Official Title | Efficacy of Antibacterial Gepotidacin Evaluated (EAGLE-2) | Efficacy of Antibacterial Gepotidacin Evaluated (EAGLE-3) |
| ClinicalTrials.gov ID | NCT04020341 | NCT04187144 |
| Patient Population | Females ≥12 years with ≥2 symptoms of uUTI | Females ≥12 years with ≥2 symptoms of uUTI |
| Intervention | Gepotidacin 1500 mg orally twice daily for 5 days | Gepotidacin 1500 mg orally twice daily for 5 days |
| Comparator | Nitrofurantoin 100 mg orally twice daily for 5 days | Nitrofurantoin 100 mg orally twice daily for 5 days |
| Primary Endpoint | Therapeutic success (clinical and microbiological success) at Test-of-Cure (Day 10-13) | Therapeutic success (clinical and microbiological success) at Test-of-Cure (Day 10-13) |
| Non-inferiority Margin | -10% | -10% |
Comparative Efficacy Outcomes
The primary endpoint for both trials was the therapeutic success rate, a composite of clinical success (complete resolution of uUTI symptoms) and microbiological success (reduction of uropathogens to <10³ CFU/mL), at the Test-of-Cure visit (days 10-13).[2] Both trials were stopped early for efficacy based on a pre-specified interim analysis.[2]
| Outcome | EAGLE-2 | EAGLE-3 |
| Gepotidacin Therapeutic Success | 50.6% | 58.5% |
| Nitrofurantoin Therapeutic Success | 47.0% | 43.6% |
| Adjusted Difference (95% CI) | 4.3% (-3.6 to 12.1) | 14.6% (6.4 to 22.8) |
| Conclusion | Non-inferior to nitrofurantoin | Non-inferior and superior to nitrofurantoin |
Safety and Tolerability
The most frequently reported adverse event for gepotidacin was diarrhea, while nausea was the most common for nitrofurantoin. The majority of these events were mild to moderate in severity.[2]
| Adverse Event | Gepotidacin (EAGLE-2/EAGLE-3) | Nitrofurantoin (EAGLE-2/EAGLE-3) |
| Diarrhea | 14% / 18% | Not Reported as most common |
| Nausea | Not Reported as most common | 4% / 4% |
Experimental Protocols
Study Design: Both EAGLE-2 and EAGLE-3 were phase 3, randomized, multicenter, parallel-group, double-blind, double-dummy, comparator-controlled, non-inferiority studies.[5]
Patient Population: Eligible participants were female, aged 12 years or older, weighing at least 40 kg, with two or more symptoms of uncomplicated UTI (dysuria, frequency, urgency, or lower abdominal pain) and evidence of urinary nitrite and/or pyuria.[2]
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either oral gepotidacin (1500 mg) plus a placebo matching nitrofurantoin, or oral nitrofurantoin (100 mg) plus a placebo matching gepotidacin, both administered twice daily for 5 days.[2][5] Randomization was stratified by age and history of recurrent uUTIs.[2] The double-dummy design ensured that patients, investigators, and the sponsor's study team remained masked to the treatment assignment.[2]
Assessments:
-
Clinical Assessment: Clinical success was defined as the complete resolution of all baseline signs and symptoms of acute cystitis without the need for additional antibiotic use for the uUTI.[2]
-
Microbiological Assessment: Urine samples were collected at baseline and at the Test-of-Cure visit (days 10-13). Microbiological success was defined as the reduction of qualifying bacterial uropathogens from ≥10⁵ colony-forming units per milliliter (CFU/mL) at baseline to <10³ CFU/mL at the Test-of-Cure visit.[2]
Statistical Analysis: The primary efficacy analysis was conducted on the microbiological intent-to-treat (micro-ITT) population, which included all randomized patients who received at least one dose of the study drug and had a qualifying uropathogen at baseline that was susceptible to nitrofurantoin.[2] A non-inferiority margin of -10% was used.[2] If non-inferiority was established, a test for superiority was performed.[2]
Mechanism of Action
Gepotidacin and nitrofurantoin employ distinct mechanisms to achieve their antibacterial effects.
Non-Inferiority Trial Workflow
The logical flow of the EAGLE non-inferiority trials followed a structured pathway from patient screening to the final analysis.
References
- 1. gsk.com [gsk.com]
- 2. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. gsk.com [gsk.com]
- 5. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PMC [pmc.ncbi.nlm.nih.gov]
Gepotidacin Hydrochloride: A Comparative Guide to In Vivo Efficacy Against Multidrug-Resistant (MDR) Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Gepotidacin hydrochloride against multidrug-resistant (MDR) bacterial strains, benchmarked against other antibiotics. The information is supported by experimental data from preclinical studies, with detailed methodologies for key experiments and visualizations of experimental workflows.
Executive Summary
Gepotidacin, a novel, first-in-class triazaacenaphthylene topoisomerase inhibitor, has demonstrated significant in vivo efficacy against a range of MDR bacterial pathogens.[1][2] Its unique mechanism of action, which involves inhibiting both bacterial DNA gyrase and topoisomerase IV, allows it to bypass existing resistance mechanisms, including those rendering fluoroquinolones ineffective.[1] Preclinical studies have highlighted its potency in reducing bacterial load in animal models of infections caused by MDR Mycobacterium tuberculosis, nontuberculous mycobacteria (NTM) such as M. fortuitum and M. abscessus, and Escherichia coli.[1][2][3] This guide will delve into the comparative efficacy of Gepotidacin against relevant comparator antibiotics, presenting the data in a structured format to facilitate informed evaluation.
Comparative Efficacy of Gepotidacin
The in vivo efficacy of Gepotidacin has been evaluated in various animal models of MDR infections. Below are comparative data from key studies.
Gepotidacin vs. Amikacin and Levofloxacin against MDR Mycobacterial Infections
A study utilizing a murine neutropenic infection model demonstrated Gepotidacin's potent activity against M. fortuitum. Notably, Gepotidacin achieved a significant reduction in bacterial load at a much lower concentration than amikacin.[1][2][3]
Table 1: In Vivo Efficacy of Gepotidacin against M. fortuitum in a Murine Model
| Treatment Group | Dosage | Mean Bacterial Load Reduction (log10 CFU) in Organs | Statistical Significance (p-value) |
| Gepotidacin | 10 mg/kg | Significant reduction | <0.0001 |
| Amikacin | 100 mg/kg | Significant reduction | <0.0001 |
| Levofloxacin | 10 mg/kg | Significant reduction | <0.0001 |
| Untreated Control | - | - | - |
Source: Adapted from in vivo studies on Gepotidacin against drug-resistant mycobacterial infections.[1]
Gepotidacin vs. Levofloxacin against MDR E. coli in a Rat Pyelonephritis Model
In a rat model of pyelonephritis caused by MDR E. coli, intravenously administered Gepotidacin, mimicking human oral equivalent doses, was highly effective. The study demonstrated a substantial reduction in bacterial counts in both the kidneys and bladder.[2][3]
Table 2: In Vivo Efficacy of Gepotidacin against MDR E. coli in a Rat Pyelonephritis Model
| Treatment Group (Human Oral Equivalent Dose) | Duration | Mean Bacterial Load Reduction (log10 CFU) in Kidneys | Mean Bacterial Load Reduction (log10 CFU) in Bladder |
| Gepotidacin (800 mg, twice daily) | 4 days | 2.9 - 4.9 | Reduced to lower limit of detection (1.2) |
| Gepotidacin (1500 mg, twice daily) | 4 days | 2.9 - 4.9 | Reduced to lower limit of detection (1.2) |
| Levofloxacin | 4 days | Not specified in detail, but Gepotidacin was effective against levofloxacin-resistant strains | Not specified in detail |
| Saline Control | 4 days | - | - |
Source: Adapted from a study on the efficacy of human exposures of Gepotidacin against E. coli in a rat pyelonephritis model.[2][3][4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Murine Neutropenic M. fortuitum Infection Model
This model is designed to assess the efficacy of antimicrobial agents in an immunocompromised host, which is clinically relevant for many NTM infections.
Experimental Workflow:
Caption: Workflow for the murine neutropenic M. fortuitum infection model.
Protocol Details:
-
Animal Model: Six-to-eight-week-old BALB/c mice are used.
-
Induction of Neutropenia: Mice are rendered neutropenic to mimic an immunocompromised state, often through the administration of cyclophosphamide.
-
Infection: A non-lethal dose of M. fortuitum (approximately 5 x 10^6 CFU) is administered intravenously.
-
Treatment: Treatment is initiated post-infection with Gepotidacin (10 mg/kg), amikacin (100 mg/kg), or levofloxacin (10 mg/kg). An untreated control group is also maintained.
-
Endpoint: After a defined treatment period, mice are euthanized. Organs such as the lungs, liver, spleen, and kidneys are harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration to determine the bacterial load.
Rat Pyelonephritis Model for MDR E. coli
This model is used to evaluate the efficacy of antibiotics in treating complicated urinary tract infections.
Experimental Workflow:
Caption: Workflow for the rat pyelonephritis model with MDR E. coli.
Protocol Details:
-
Animal Model: Female rats are used for this model.
-
Infection: Pyelonephritis is induced by the direct injection of a suspension of MDR E. coli into the kidneys.
-
Treatment: Post-infection, rats receive controlled intravenous infusions of Gepotidacin every 12 hours for 4 days. The infusion profiles are designed to replicate the systemic exposures observed in humans after oral doses of 800 mg or 1500 mg twice daily. Comparator groups receive levofloxacin or a saline control.
-
Endpoint: After the 4-day treatment period, the rats are euthanized. The kidneys and bladder are collected, homogenized, and plated for CFU counting to assess the bacterial burden.
Mechanism of Action: A Differentiated Approach
Gepotidacin's efficacy against MDR strains stems from its novel mechanism of action. It is a bacterial topoisomerase inhibitor that interacts with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1] This binding is distinct from that of fluoroquinolones, enabling Gepotidacin to evade the common resistance mechanisms that affect this older class of antibiotics.[1]
Caption: Gepotidacin's mechanism of action targeting bacterial topoisomerases.
Conclusion
The presented in vivo data strongly support the potential of this compound as a valuable therapeutic option for infections caused by MDR bacteria. Its robust efficacy in established animal models, particularly against mycobacterial and E. coli strains resistant to current therapies, underscores its clinical promise. The detailed experimental protocols provided herein offer a basis for the design and interpretation of further preclinical and clinical research into this novel antibiotic.
References
- 1. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Gepotidacin's Precision Attack: A Comparative Guide to Single-Stranded vs. Double-Stranded DNA Breaks
For Immediate Release
A deep dive into the mechanism of Gepotidacin reveals a critical distinction in its method of DNA damage compared to traditional fluoroquinolones. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Gepotidacin-induced single-stranded DNA breaks versus the double-stranded breaks caused by fluoroquinolones, supported by experimental data and detailed protocols.
Gepotidacin, a novel triazaacenaphthylene antibiotic, represents a significant advancement in the fight against antimicrobial resistance. Its unique mechanism of action, targeting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—results in a distinct form of DNA damage that sets it apart from the widely used fluoroquinolone class of antibiotics.[1] While both drug classes inhibit these essential enzymes, a critical difference lies in the nature of the DNA breaks they induce: Gepotidacin primarily causes single-stranded DNA breaks, whereas fluoroquinolones lead to the formation of more cytotoxic double-stranded DNA breaks.[2][3] This fundamental difference has profound implications for the drug's efficacy, resistance profile, and cellular response.
Mechanism of Action: A Tale of Two Breaks
Gepotidacin exerts its antibacterial effect by binding to a novel site on the DNA gyrase and topoisomerase IV enzymes, distinct from the fluoroquinolone binding pocket.[1] This interaction stabilizes the enzyme-DNA cleavage complex in a conformation that favors the formation of single-stranded nicks in the bacterial chromosome.[4] In stark contrast, fluoroquinolones intercalate at the DNA cleavage site, stabilizing a different conformation of the enzyme-DNA complex that results in the accumulation of double-stranded DNA breaks.[5][6]
dot
Caption: Comparative mechanism of Gepotidacin and Fluoroquinolones.
Quantitative Comparison of Enzyme Inhibition and Antibacterial Activity
Experimental data consistently demonstrates Gepotidacin's potent and balanced activity against both DNA gyrase and topoisomerase IV across various bacterial species. This dual-targeting is a key advantage, as mutations in both enzymes are required for the development of significant resistance.
| Organism | Enzyme | Gepotidacin IC₅₀ (µM) | Fluoroquinolone (Ciprofloxacin/Moxifloxacin) IC₅₀ (µM) | Reference |
| Escherichia coli | DNA Gyrase | ~0.9 | ~1.5 (Ciprofloxacin) | [7] |
| Topoisomerase IV | ~0.8 | ~2.5 (Ciprofloxacin) | [7] | |
| Staphylococcus aureus | DNA Gyrase | ~0.047 | ~11.5 (Moxifloxacin) | [4][5] |
| Neisseria gonorrhoeae | DNA Gyrase | 5.1 ± 2.3 | 0.4 ± 0.02 (Ciprofloxacin) | [7] |
| Topoisomerase IV | 1.8 ± 1.3 | 13.7 ± 2.4 (Ciprofloxacin) | [7] |
Table 1: Comparative IC₅₀ values of Gepotidacin and Fluoroquinolones against bacterial topoisomerases. IC₅₀ represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
The in vitro antibacterial activity of Gepotidacin, as measured by Minimum Inhibitory Concentration (MIC), further underscores its potential, including against fluoroquinolone-resistant strains.
| Organism | Gepotidacin MIC₅₀/₉₀ (µg/mL) | Reference |
| Escherichia coli | 2 / 4 | [8] |
| Staphylococcus aureus (MSSA & MRSA) | 0.25 / 0.5 | [2] |
| Neisseria gonorrhoeae | 0.12 / 0.25 | [9] |
Table 2: Gepotidacin Minimum Inhibitory Concentration (MIC) values. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.
Experimental Protocols
1. DNA Supercoiling Assay (Inhibition of DNA Gyrase)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Materials: Relaxed pBR322 plasmid DNA, E. coli or S. aureus DNA gyrase, reaction buffer (e.g., 35 mM Tris-HCl [pH 7.5], 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% [w/v] glycerol, and 0.1 mg/mL albumin), Gepotidacin, and a fluoroquinolone control.
-
Procedure:
-
Incubate varying concentrations of the test compound with DNA gyrase and relaxed pBR322 DNA in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction with the addition of a stop buffer (e.g., containing EDTA and SDS).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Quantify the amount of supercoiled DNA to determine the IC₅₀ value.
-
2. DNA Decatenation Assay (Inhibition of Topoisomerase IV)
This assay assesses the inhibition of topoisomerase IV's ability to decatenate, or unlink, catenated kinetoplast DNA (kDNA).
-
Materials: Catenated kDNA, E. coli or N. gonorrhoeae topoisomerase IV, reaction buffer (e.g., 40 mM Tris-HCl [pH 7.5], 100 mM potassium glutamate, 10 mM MgCl₂, 1 mM DTT, and 50 µg/mL albumin), Gepotidacin, and a fluoroquinolone control.
-
Procedure:
-
Incubate varying concentrations of the test compound with topoisomerase IV and kDNA in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction with a stop buffer.
-
Analyze the decatenated DNA products by agarose gel electrophoresis.
-
Quantify the amount of decatenated DNA to determine the IC₅₀ value.
-
3. DNA Cleavage Assay
This assay directly visualizes the formation of single-stranded and double-stranded DNA breaks.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), DNA gyrase or topoisomerase IV, cleavage buffer (similar to the respective activity assay buffers but may lack ATP), Gepotidacin, and a fluoroquinolone control.
-
Procedure:
-
Incubate the enzyme with supercoiled plasmid DNA and varying concentrations of the test compound.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction and denature the protein (e.g., by adding SDS and proteinase K).
-
Analyze the DNA products (supercoiled, nicked/single-stranded break, and linear/double-stranded break) by agarose gel electrophoresis.
-
Quantify the percentage of nicked and linear DNA to assess the induction of single- and double-stranded breaks.
-
dot
Caption: Generalized workflow for DNA cleavage assays.
Cellular Response: The SOS Pathway
The induction of single-stranded DNA breaks by Gepotidacin is a potent trigger for the bacterial SOS response, a global DNA damage repair network. This response is initiated by the binding of the RecA protein to single-stranded DNA, which in turn promotes the autocleavage of the LexA repressor, leading to the upregulation of numerous DNA repair genes. While the SOS response can repair the damage, its error-prone nature can also lead to mutations. However, the dual-targeting mechanism of Gepotidacin presents a high barrier to the development of resistance through this pathway.
dot
Caption: The bacterial SOS response pathway induced by DNA damage.
References
- 1. droracle.ai [droracle.ai]
- 2. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
Gepotidacin Hydrochloride Demonstrates Superiority and Non-Inferiority to Standard of Care in Pivotal Phase 3 Trials
A comprehensive analysis of the EAGLE clinical trial program reveals gepotidacin hydrochloride as a promising new oral antibiotic for uncomplicated urinary tract infections (uUTI) and uncomplicated urogenital gonorrhea (GC). Data from the pivotal EAGLE-1, EAGLE-2, and EAGLE-3 trials demonstrate both non-inferiority and, in some cases, superiority of gepotidacin when compared to current standard-of-care treatments.
This comparison guide provides a detailed overview of the clinical trial data, experimental protocols, and mechanism of action of gepotidacin, a first-in-class triazaacenaphthylene antibiotic. The findings are of significant interest to researchers, scientists, and drug development professionals, particularly in the context of rising antimicrobial resistance.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the EAGLE series of Phase 3 clinical trials.
Table 1: Efficacy in Uncomplicated Urogenital Gonorrhea (EAGLE-1 Trial)
| Endpoint | Gepotidacin (two 3,000mg doses) | Ceftriaxone (500mg IM) + Azithromycin (1,000mg oral) |
| Microbiological Success Rate | 92.6% | 91.2% |
Table 2: Efficacy in Uncomplicated Urinary Tract Infections (EAGLE-2 & EAGLE-3 Trials)
| Trial | Endpoint | Gepotidacin (1,500mg twice daily for 5 days) | Nitrofurantoin (100mg twice daily for 5 days) | Adjusted Difference (95% CI) |
| EAGLE-2 | Therapeutic Success | 50.6% | 47.0% | 4.3% (-3.6 to 12.1) |
| EAGLE-3 | Therapeutic Success | 58.5% | 43.6% | 14.6% (6.4 to 22.8) |
-
Therapeutic success was a composite endpoint of clinical resolution and microbiological eradication.
Table 3: Safety and Tolerability
| Adverse Event | Gepotidacin | Standard of Care |
| Most Common (uUTI) | Diarrhea (14-18%), Nausea | Nausea (4%) |
| Most Common (Gonorrhea) | Gastrointestinal (mild to moderate) | Not specified in detail |
-
The safety and tolerability profile of gepotidacin was consistent across all Phase 3 trials, with the most common adverse events being gastrointestinal in nature and generally mild to moderate in severity.[2][4][5][7][8]
Experimental Protocols
The EAGLE clinical trial program consisted of three pivotal, randomized, multicenter Phase 3 studies.
EAGLE-1 (Uncomplicated Urogenital Gonorrhea)
-
Design: A randomized, multicenter, open-label, non-inferiority trial.[6][10]
-
Participants: Adolescents and adults (≥12 years old) with suspected or confirmed uncomplicated urogenital gonorrhea.[3][11][12]
-
Intervention:
-
Primary Endpoint: Microbiological response (success or failure) at the Test-of-Cure (ToC) visit 3-7 days after treatment.[1][2]
EAGLE-2 & EAGLE-3 (Uncomplicated Urinary Tract Infections)
-
Design: Two near-identical, randomized, multicenter, double-blind, double-dummy, non-inferiority trials.[7][9]
-
Participants: Female adolescents and adults (≥12 years old) with symptoms of an uncomplicated UTI.[7]
-
Intervention:
-
Primary Endpoint: Therapeutic success, a composite of clinical success (symptom resolution) and microbiological success (pathogen eradication), at the Test-of-Cure (ToC) visit on days 10-13.[5][8][9]
Mechanism of Action and Experimental Workflow
Gepotidacin exhibits a novel mechanism of action, which is crucial in the face of growing antibiotic resistance.
Signaling Pathway: Dual Inhibition of Bacterial DNA Replication
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that functions by inhibiting bacterial DNA replication through a unique dual-targeting mechanism. It selectively binds to two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14][15] This dual inhibition prevents the proper functioning of these enzymes, ultimately blocking DNA replication and leading to bacterial cell death.[14] This mechanism is distinct from that of fluoroquinolones, which also target these enzymes but at different binding sites, making gepotidacin effective against fluoroquinolone-resistant bacteria.[14]
Experimental Workflow: EAGLE Clinical Trials
The workflow for the EAGLE clinical trials followed a rigorous, multi-step process from patient screening to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Gepotidacin as Treatment of Uncomplicated Urogenital Gonorrhea (EAGLE-1): Design of a Randomized, Comparator-Controlled, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What information is available on the new drug gepotidacin for treatment of uncomplicated urinary tract infections? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 5. Gepotidacin for the Treatment of Uncomplicated Urogenital Gonorrhea: A Phase 2, Randomized, Dose-Ranging, Single-Oral Dose Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral gepotidacin for the treatment of uncomplicated urogenital gonorrhoea (EAGLE-1): a phase 3 randomised, open-label, non-inferiority, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioindustry.org [bioindustry.org]
- 10. Oral gepotidacin for the treatment of uncomplicated urogenital gonorrhoea (EAGLE-1): a phase 3 randomised, open-label, non-inferiority, multicentre study - Articles - Gynecology · Urology | healthbook [healthbook.org]
- 11. Phase 3 trial suggests gepotidacin could be a new treatment option for gonorrhea | CIDRAP [cidrap.umn.edu]
- 12. icap.columbia.edu [icap.columbia.edu]
- 13. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Gepotidacin Hydrochloride
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel working with Gepotidacin hydrochloride. This novel antibiotic, a first-in-class triazaacenaphthylene bacterial type II topoisomerase inhibitor, requires stringent handling procedures to mitigate risks and ensure a safe research environment.[1] This guide provides procedural, step-by-step instructions for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound presents several potential hazards that necessitate careful handling.[2][3][4] The primary risks are associated with prolonged exposure and direct contact. The following table summarizes the key hazard information.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 2A/2B | H319/H320: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | Repeated Exposure | H373: May cause damage to organs through prolonged or repeated exposure.[2] |
| Aquatic Toxicity | Acute Category 1, Chronic Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Occupational Exposure Limit Values: No data is currently available for this compound.[2][4][5][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to prevent contact with dust or aerosols.[2][4]
-
Hand Protection: Use chemical-impermeable protective gloves that have been inspected prior to use.[2][3][4] It is crucial to wash hands thoroughly after handling the compound, even after glove removal.[2][4]
-
Body Protection: An impervious, long-sleeved gown should be worn to protect the skin.[3][4] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, or if exposure limits are exceeded, a full-face respirator should be used.[2] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3][5][6]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt of the compound to its final disposal. Adherence to this workflow is essential to minimize exposure risk.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[2][5]
-
Keep the compound away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3][6]
-
For long-term storage, refer to specific product recommendations, which may include storage at -20°C for powder or -80°C when in solvent.[3]
Spill Management:
-
Evacuate: Immediately evacuate personnel to safe areas, upwind of the spill.[2]
-
Ventilate: Ensure adequate ventilation in the spill area.[2][5]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][5]
-
Protect: Use full personal protective equipment, including a respirator, during cleanup.[4][5]
-
Clean-up: For solid spills, sweep up and shovel the material.[5] For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite).[4] Collect all waste and place it in suitable, closed containers for disposal.[2][5]
-
Decontaminate: Clean the spill area and any contaminated equipment thoroughly.[4]
Disposal Plan:
-
All waste materials, including contaminated PPE and cleaning materials, must be collected and placed in suitable, closed containers labeled for chemical waste.[2][5]
-
Disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Discharge into the environment must be avoided due to the compound's high toxicity to aquatic life.[2][3][5]
Emergency First Aid Protocols
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3][4] |
| Skin Contact | Wash off with soap and plenty of water.[5] Remove contaminated clothing and shoes.[3][4] Consult a physician if irritation persists.[3][5] |
| Inhalation | Move the person into fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration.[3][5] Consult a physician.[5] |
| Ingestion | Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and call a physician or poison control center immediately.[3][5] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
